Styramate
Description
Properties
IUPAC Name |
(2-hydroxy-2-phenylethyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOHUROTFFTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861692 | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-35-9 | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styramate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Styramate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styramate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBK7Y28SP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Styramate: A Putative Mechanism of Action as a Central Nervous System Depressant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Styramate (2-hydroxy-2-phenylethyl carbamate) is a centrally acting muscle relaxant and anticonvulsant.[1] Structurally, it is a carbamate derivative, a class of compounds known to exhibit CNS depressant effects.[2][3] While detailed pharmacological studies on this compound are scarce, its chemical resemblance to meprobamate, a well-characterized anxiolytic and sedative, provides a strong basis for postulating its mechanism of action.[4][5] This guide synthesizes the available information on carbamate CNS depressants to propose a putative mechanism for this compound, and provides an overview of the experimental methodologies required to validate this hypothesis.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound as a CNS depressant is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in mediating fast synaptic inhibition.
Interaction with the GABA-A Receptor
It is proposed that this compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that enhances the effect of GABA. Specifically, carbamates like meprobamate have been shown to increase the frequency of chloride ion channel opening in response to GABA binding. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.
Signaling Pathway
The binding of this compound to the GABA-A receptor is expected to potentiate the inhibitory signaling cascade initiated by GABA. This leads to a reduction in neuronal excitability in various brain regions, including the thalamus and limbic system, which are involved in arousal and emotional regulation. This widespread neuronal inhibition manifests as the observed sedative, anxiolytic, and muscle relaxant effects.
Quantitative Data Summary
As of the date of this document, no specific quantitative data for this compound, such as receptor binding affinities (Ki), potency (EC50/IC50), or pharmacokinetic parameters, are available in the public domain. To characterize the pharmacological profile of this compound, the experimental protocols outlined below would need to be performed. For comparative purposes, a table with hypothetical data points is provided to illustrate how such data would be presented.
Table 1: Hypothetical Pharmacological Data for this compound
| Parameter | Value | Units | Assay Type |
| Pharmacodynamics | |||
| GABA-A Receptor Binding Affinity (Ki) | TBD | nM | Radioligand Binding Assay ([³H]muscimol) |
| Potentiation of GABA-evoked currents (EC50) | TBD | µM | Two-electrode voltage clamp (Xenopus oocytes) |
| Pharmacokinetics | |||
| Bioavailability (F) | TBD | % | In vivo (rodent model) |
| Half-life (t1/2) | TBD | h | In vivo (rodent model) |
| Volume of Distribution (Vd) | TBD | L/kg | In vivo (rodent model) |
| Clearance (CL) | TBD | L/h/kg | In vivo (rodent model) |
TBD: To Be Determined
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate and confirm the mechanism of action of this compound.
In Vitro Assays
This assay determines the affinity of this compound for the GABA-A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat whole brain tissue
-
[³H]muscimol (a high-affinity GABA-A agonist radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer, centrifuges, filtration apparatus, scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh assay buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]muscimol (~1-5 nM).
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).
-
For competition binding, add varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 30-60 minutes.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This assay directly measures the functional effect of this compound on GABA-A receptor-mediated currents.
Objective: To determine if this compound potentiates GABA-evoked chloride currents and to quantify its potency (EC50).
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human GABA-A receptors.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
GABA solution
-
This compound solutions of varying concentrations.
-
Recording solutions.
Protocol:
-
Cell Preparation: Prepare and maintain oocytes or cultured cells expressing the desired GABA-A receptor subtypes.
-
Electrophysiological Recording:
-
Using a two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for cultured cells), clamp the cell membrane at a holding potential of -60 mV.
-
Apply a low concentration of GABA (EC5-10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
In Vivo Assays
This test assesses the effect of this compound on motor coordination and muscle relaxation in rodents.
Objective: To evaluate the dose-dependent effect of this compound on motor coordination.
Materials:
-
Rota-rod apparatus
-
Male Swiss albino mice or Wistar rats
-
This compound solution
-
Vehicle control (e.g., saline with 1% Tween-80)
-
Standard CNS depressant (e.g., diazepam)
Protocol:
-
Training: Train the animals to stay on the rotating rod (e.g., at a constant speed of 20-25 rpm) for a predetermined period (e.g., 5 minutes).
-
Dosing: Administer different doses of this compound, vehicle, or the standard drug intraperitoneally.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals on the rota-rod and record the latency to fall.
-
Data Analysis: Compare the fall-off times of the this compound-treated groups with the vehicle control group. A significant decrease in the time spent on the rod indicates impaired motor coordination and muscle relaxation.
This test measures the effect of this compound on spontaneous locomotor activity.
Objective: To assess the sedative effects of this compound.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
Male Swiss albino mice or Wistar rats
-
This compound solution
-
Vehicle control
-
Standard CNS depressant (e.g., diazepam)
Protocol:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer different doses of this compound, vehicle, or the standard drug.
-
Testing: Place each animal in the center of the open field arena and record its activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Compare the locomotor activity parameters of the this compound-treated groups with the vehicle control group. A significant decrease in activity is indicative of a CNS depressant effect.
Conclusion
Based on its chemical structure as a carbamate and its classification as a CNS depressant and muscle relaxant, it is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. This proposed mechanism, analogous to that of meprobamate, involves enhancing GABAergic inhibition, leading to a decrease in neuronal excitability throughout the central nervous system. Definitive confirmation of this mechanism and a thorough characterization of this compound's pharmacological profile await empirical investigation using the standard in vitro and in vivo methodologies detailed in this guide. Such studies are crucial for a comprehensive understanding of its therapeutic potential and safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H11NO3 | CID 7186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Styramate: A Technical Review of its Historical Application as a Muscle Relaxant
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the historical data available on Styramate (brand name Sinaxar), a centrally acting skeletal muscle relaxant. Due to the discontinuation of this drug, comprehensive data from modern clinical trials are unavailable. The information presented herein is synthesized from historical scientific literature and pharmacological databases.
Pharmacological Profile
This compound, chemically known as (2-hydroxy-2-phenylethyl) carbamate, is a carbamic acid ester.[1] It was clinically evaluated for its muscle relaxant and anticonvulsant properties in the 1960s.[2][3][4] Marketed as a non-sedative muscle relaxant at therapeutic doses, its primary use was in the symptomatic treatment of painful muscle spasms associated with musculoskeletal conditions.[4]
Mechanism of Action
This compound is classified as a centrally acting muscle relaxant. While the precise molecular targets have not been extensively documented in available literature, drugs in this class are understood to function by depressing polysynaptic reflexes in the spinal cord and brainstem. This action is believed to interrupt the neural feedback loops that maintain a state of heightened muscle tone and spasm. It is important to note that centrally acting muscle relaxants do not act directly on the muscle fibers or the neuromuscular junction.
Caption: Proposed mechanism of this compound's action on central polysynaptic pathways.
Historical Clinical & Preclinical Data
Detailed quantitative data from the original preclinical and clinical studies of this compound are scarce in contemporary databases. The available information from historical reports is summarized below.
Clinical Efficacy
A clinical evaluation of this compound in neurologic and neuromuscular diseases was published in 1960 by Chesrow et al. Another contemporary paper by Billow et al. described it as a "nonsedative skeletal muscle relaxant". These studies indicated its potential utility in reducing muscle hypertonicity without significant sedative side effects, a notable property for a centrally acting agent of that era.
Preclinical Pharmacology
Preclinical studies, such as the one conducted by De Salva and Evans in 1960, also investigated the anticonvulsive properties of this compound. Unfortunately, specific quantitative data such as the median effective dose (ED₅₀) for muscle relaxation or anticonvulsant activity, and the median lethal dose (LD₅₀) are not available in the reviewed literature.
Table 1: Summary of Historical this compound Data (Qualitative)
| Parameter | Observation / Finding | Source |
| Drug Class | Centrally Acting Skeletal Muscle Relaxant, Anticonvulsant | |
| Chemical Class | Carbamic Acid Ester | |
| Proposed Mechanism | Depression of polysynaptic reflexes in the CNS | General knowledge of class |
| Key Clinical Finding | Muscle relaxation with reportedly non-sedative effects at therapeutic doses | |
| Investigated Use | Neurologic and neuromuscular diseases |
Note: Quantitative data for efficacy, dosage, and pharmacokinetics are not available in the cited sources.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, half-life, and clearance, are not available in major pharmacological databases such as DrugBank.
Adverse Effects and Drug Interactions
As a central nervous system depressant, this compound has been associated with a risk of increased CNS depression when combined with other substances that have similar effects. This includes, but is not limited to, benzodiazepines, opioids, antihistamines, and alcohol. A comprehensive list of potential drug-drug interactions points towards a significant potentiation of sedative and CNS depressant effects.
Hypothetical Experimental Protocols
While the exact protocols from the 1960s studies on this compound are not detailed in the available abstracts, they would have likely been based on standard methodologies for assessing muscle relaxant and anticonvulsant activity at the time. Below are generalized workflows for such experiments.
In Vivo Muscle Relaxant Activity Assessment
A common method to assess centrally acting muscle relaxants in animal models (e.g., mice or rats) involves testing motor coordination and the ability to resist a physical challenge.
Caption: Generalized workflow for in vivo assessment of muscle relaxant properties.
-
Inclined Plane Test: Animals are placed on a plane set at a steep angle. The dose of the drug that causes a certain percentage of animals to be unable to maintain their position on the plane is determined.
-
Traction Test: The animal's ability to grasp a wire with its forepaws is assessed. Muscle relaxants decrease this ability.
-
Rota-Rod Test: Animals are placed on a rotating rod. The time the animal can remain on the rod before falling is measured. A decrease in performance time indicates muscle relaxation or motor impairment.
In Vitro Mechanistic Studies
While not specifically documented for this compound, in vitro electrophysiological studies on spinal cord preparations would be the modern approach to elucidate the mechanism of action on polysynaptic reflexes.
Caption: Conceptual workflow for in vitro investigation of this compound's effects.
Conclusion
This compound was a historically used muscle relaxant with a unique profile for its time, suggesting efficacy without profound sedation. However, the lack of detailed, publicly available quantitative data on its pharmacology, pharmacokinetics, and clinical efficacy limits a full understanding of its properties by modern standards. The information that is available positions it as a classic centrally acting muscle relaxant, likely functioning through the inhibition of spinal polysynaptic pathways. Further insights would require access to the full-text publications from its period of clinical investigation.
References
- 1. This compound | C9H11NO3 | CID 7186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of this compound (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsive character of this compound and other depressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Anticonvulsant Properties of Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group, characterized by its unique "amide-ester" hybrid structure, has emerged as a significant pharmacophore in the development of novel anticonvulsant agents.[1] Its chemical stability and ability to modulate biological and pharmacokinetic properties through structural modifications have made carbamate derivatives a fertile ground for the discovery of new antiepileptic drugs (AEDs).[1] This technical guide provides an in-depth overview of the anticonvulsant properties of various carbamate derivatives, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy data.
Core Mechanisms of Action
Carbamate anticonvulsants exert their effects through multiple mechanisms, often involving the modulation of key neurotransmitter systems and ion channels implicated in seizure generation and propagation.[2] While the precise mechanisms for some derivatives are still under investigation, the primary targets include:
-
Enhancement of GABAergic Neurotransmission: Many carbamate derivatives potentiate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4] This can occur through positive allosteric modulation of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
-
Inhibition of Excitatory Neurotransmission: Several carbamates, notably felbamate, exhibit inhibitory effects at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. By blocking NMDA receptors, these compounds can reduce the influx of calcium ions and dampen excessive neuronal firing.
-
Modulation of Voltage-Gated Ion Channels: Carbamate derivatives have been shown to interact with voltage-gated sodium and potassium channels. For instance, felbamate, carisbamate, and cenobamate are known to block sodium channels, which are crucial for the initiation and propagation of action potentials. Cenobamate is unique in its ability to preferentially attenuate the persistent sodium current. Other derivatives, like retigabine, activate KCNQ (Kv7) potassium channels, leading to membrane hyperpolarization and reduced neuronal firing.
The following diagram illustrates the primary signaling pathways modulated by carbamate anticonvulsants.
Caption: Mechanisms of Action of Carbamate Anticonvulsants.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of carbamate derivatives is primarily assessed using rodent models of induced seizures. The two most common screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is employed to screen for compounds that may be effective against absence seizures. A sub-convulsive dose of the chemoconvulsant pentylenetetrazol is administered, and the ability of the test compound to prevent clonic seizures is evaluated.
The following diagram outlines the general workflow for preclinical anticonvulsant drug screening.
Caption: Preclinical Anticonvulsant Screening Workflow.
Quantitative Anticonvulsant Data
The efficacy of anticonvulsant compounds is quantified by determining the median effective dose (ED50) required to protect 50% of the animals from seizures in a given test. Neurotoxicity is assessed by the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.
The following tables summarize the preclinical anticonvulsant activity of several carbamate derivatives.
Table 1: Anticonvulsant Activity of Novel Branched Alkyl Carbamates in Rats
| Compound | MES ED50 (mg/kg) | scMet ED50 (mg/kg) | Pilocarpine-SE ED50 (mg/kg) |
| 2-ethyl-3-methyl-butyl-carbamate (34) | Active | - | 81 |
| 2-ethyl-3-methyl-pentyl-carbamate (38) | Active | - | 96 |
| Phenyl-ethyl-carbamate (47) | 16 | - | - |
Table 2: Anticonvulsant Activity of Carbamates with 4-Aminobenzensulfonamide Moiety in Mice
| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate (1) | 136 | 74 |
| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | 31 | 53 |
| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | 14 | 80 |
Table 3: Anticonvulsant Activity of Felbamate Derivatives with Carbamate Group Modifications
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (PI) |
| Felbamate | 30 | 100 | 6.7 |
| N-methylcarbamate (6) | >100 | >100 | - |
| N,N-dimethylcarbamate (14) | 15 | >300 | >20 |
Table 4: Anticonvulsant and Neurotoxicity Data for Sulfamoylphenyl Carbamate Derivatives in Rats
| Compound | MES-ED50 (mg/kg, i.p.) | MES-ED50 (mg/kg, p.o.) |
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | 13 | 28 |
| Racemic-MBPC | 19-39 | - |
Table 5: Anticonvulsant Activity of Chiral Carbamate Derivatives of Valproic Acid
| Compound | Model | ED50 (mg/kg) |
| Racemic EMC | Soman-induced SE (5 min post-onset) | 33 |
| Racemic EMC | Soman-induced SE (20 min post-onset) | 48 |
| Racemic IPC | Pilocarpine-induced SE (30 min post-onset) | 107 |
Table 6: Anticonvulsant Activity of Carbamoyl Imidazole Derivatives in Rats (i.p. administration)
| Compound | MES ED50 (mg/kg) | Protective Index (PI) |
| 7 | 12-20 | 4.1-7.3 |
| 8 | 12-20 | 4.1-7.3 |
| 13 | 12-20 | 4.1-7.3 |
| 16 | 12-20 | 4.1-7.3 |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
1. Animals: Male albino mice or rats are used. 2. Apparatus: An electroconvulsive shock apparatus with corneal or ear clip electrodes is required. 3. Procedure:
- Animals are randomly assigned to control and experimental groups.
- The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).
- At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered through the electrodes.
- The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the absence of the tonic hindlimb extension. 4. Data Analysis: The ED50 is calculated using probit analysis based on the percentage of animals protected at various doses.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
1. Animals: Male albino mice or rats are used. 2. Materials: Pentylenetetrazol (PTZ) solution. 3. Procedure:
- Animals are pre-treated with the test compound or vehicle.
- At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously.
- Animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
- Protection is defined as the absence of clonic seizures. 4. Data Analysis: The ED50 is determined by probit analysis of the dose-response data.
Structure-Activity Relationships (SAR)
Systematic structural modifications of the carbamate scaffold have provided valuable insights into the structure-activity relationships for anticonvulsant activity.
-
Alkyl Chain Branching and Length: Studies on branched alkyl carbamates have shown that the length and branching of the aliphatic side chain can influence potency. For instance, extending the aliphatic side chains in some homologous series decreased activity in the pilocarpine-induced status epilepticus model.
-
Aromatic Moieties: The introduction of an aromatic moiety can significantly enhance anticonvulsant potency. Phenyl-ethyl-carbamate, for example, was found to be a potent carbamate in the MES test.
-
Substitutions on the Carbamate Nitrogen: Modifications on the nitrogen atom of the carbamate group are critical for activity. While N-methylation can reduce potency compared to the parent compound, N,N-dimethylation has been shown to dramatically increase MES potency and improve the protective index.
-
Incorporation of Other Pharmacophores: Combining the carbamate moiety with other known anticonvulsant pharmacophores, such as a 4-aminobenzensulfonamide group, has led to the development of highly potent derivatives.
The logical relationship between structural modification and anticonvulsant activity is depicted below.
Caption: Structure-Activity Relationship Logic for Carbamate Derivatives.
Conclusion
Carbamate derivatives represent a promising and versatile class of anticonvulsant agents. Their diverse mechanisms of action, coupled with the potential for significant potency and safety improvements through rational drug design, underscore their importance in the ongoing search for more effective treatments for epilepsy. The preclinical data presented in this guide highlight several lead compounds with potent activity in established seizure models. Further investigation into the pharmacokinetics, long-term efficacy, and safety of these and novel carbamate derivatives is warranted to translate these promising preclinical findings into clinically effective therapies.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Styryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Styryl compounds, characterized by a 1,2-diphenylethylene core (stilbene) or a vinyl group attached to an aromatic ring, are a significant class of organic molecules. Their rigid, planar structure and conjugated π-system impart unique chemical and photophysical properties. This has led to their widespread investigation and application in medicinal chemistry, materials science, and as functional dyes.[1][2] In drug development, the styryl moiety is a privileged scaffold found in compounds with neuroprotective, anti-inflammatory, and anticancer activities.[2][3] Furthermore, their inherent fluorescence makes them valuable as molecular probes and imaging agents, for example, in the study of amyloid-β plaques in Alzheimer's disease.[4]
This guide provides a comprehensive overview of the primary synthetic routes to styryl compounds, detailed protocols for their characterization, and a summary of key quantitative data to aid researchers in this field.
Synthesis of Styryl Compounds
The formation of the characteristic carbon-carbon double bond of the styryl group is the central challenge in their synthesis. Several robust and versatile methods have been developed, each with specific advantages regarding stereoselectivity, functional group tolerance, and reaction conditions.
Key Synthetic Methodologies
The most prominent methods for synthesizing styryl compounds include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction.
-
Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. It is a highly reliable method for creating a C=C bond at a specific location. The stereochemical outcome (Z or E-alkene) can often be controlled by the nature of the ylide and the reaction conditions.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion instead of a phosphorus ylide. This method typically offers excellent selectivity for the (E)-alkene and has the practical advantage that the water-soluble phosphate byproduct is easily removed during workup.
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction, the Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. It is particularly valuable for its high stereoselectivity, generally favoring the formation of the E (trans) isomer, and its tolerance of a wide array of functional groups.
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. It is frequently employed in the synthesis of styryl dyes and other electron-deficient styryl systems.
Experimental Protocols
The following sections provide detailed, representative protocols for the major synthetic methods.
Protocol 1: Synthesis of (E)-trans-9-Styrylanthracene via Wittig Reaction
This protocol is adapted from established procedures for the Wittig olefination.
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
9-Anthraldehyde (1.0 eq)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in dichloromethane. Add the 50% NaOH solution and stir the biphasic mixture vigorously for 30 minutes at room temperature. The formation of the orange-colored ylide will be observed in the organic layer.
-
Reaction with Aldehyde: Add a solution of 9-anthraldehyde in dichloromethane to the reaction mixture dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Workup: After the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure (E)-trans-9-styrylanthracene.
Protocol 2: Synthesis of (E)-Stilbene Derivative via Horner-Wadsworth-Emmons Reaction
This protocol illustrates a typical HWE reaction known for its high E-selectivity.
Materials:
-
Diethyl benzylphosphonate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Phosphonate Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise.
-
Ylide Generation: Add diethyl benzylphosphonate dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-stilbene derivative.
Protocol 3: Synthesis of a Distyrylbenzene via Heck Reaction
This protocol is based on palladium-catalyzed C-C coupling methods.
Materials:
-
A dihaloarene (e.g., 1,4-diiodobenzene) (1.0 eq)
-
A functionalized styrene (e.g., 4-acetoxystyrene) (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A phosphine ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%)
-
A base (e.g., triethylamine, Et₃N) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the dihaloarene, functionalized styrene, palladium acetate, and phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Base Addition: Add the anhydrous solvent and triethylamine via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cooling and Filtration: Cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and salts.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired distyrylbenzene.
Characterization of Styryl Compounds
The unambiguous identification and characterization of synthesized styryl compounds rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, the vinylic protons of the styryl group typically appear as doublets in the δ 6.5-8.0 ppm region. The magnitude of the coupling constant (J) between these protons is diagnostic of the alkene geometry: for (E)-isomers, J is typically 12-18 Hz, while for (Z)-isomers, it is 7-12 Hz. ¹³C NMR provides information on the carbon skeleton.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic absorption band for the (E)-styryl C-H bend (out-of-plane) is typically observed around 960-980 cm⁻¹.
-
UV-Visible Spectroscopy: Due to their extended π-conjugation, many styryl compounds absorb UV or visible light, making UV-Vis spectroscopy a useful tool for characterization and for studying their photophysical properties.
Data Presentation
Table 1: Summary of Synthetic Methodologies for Styryl Compounds
| Method | Key Reagents | Catalyst/Base | Typical Solvent | Temp (°C) | Stereoselectivity | Ref |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Strong Base (n-BuLi, NaOH) | THF, CH₂Cl₂ | 0 to RT | Variable (Z or E) | |
| HWE Reaction | Aldehyde/Ketone, Phosphonate | NaH, K₂CO₃, MeMgBr | THF, DMF | 0 to RT | High (E) | |
| Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂, P(o-tol)₃ / Et₃N | DMF, ACN | 80-120 | High (E) | |
| Knoevenagel | Aldehyde, Active Methylene Cmpd. | Piperidine, Pyridine | Benzene, EtOH | Reflux | High (E) |
Table 2: Representative ¹H NMR Data for (E)-Styryl Protons
| Compound Class | H-α (ppm) | H-β (ppm) | Jαβ (Hz) | Solvent | Ref |
| Fluorinated Styryl Chromone | 6.74 (d) | 7.64 (d) | 16.0 | CDCl₃ | |
| 2,4-Distyrylquinoline | 7.35 (d) | 7.82 (d) | 16.4 | CDCl₃ | |
| Substituted Styrylpyrazole | ~7.0 (d) | ~7.5 (d) | ~16.5 | CDCl₃ | |
| Styryl Benzazole Dye | 7.21 (d) | 7.95 (d) | 16.0 | DMSO-d₆ |
(d = doublet)
Table 3: Representative ¹³C NMR Data for Styrylquinolines
| Carbon Atom | Chemical Shift (δ, ppm) | Ref |
| Quinoline C-2 | 158.7 - 158.8 | |
| Quinoline C-3 | 117.9 - 118.5 | |
| Quinoline C-4 | 142.2 - 142.8 | |
| Vinylic C-α | ~125 | |
| Vinylic C-β | ~135 |
Visualizations: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General experimental workflow for the synthesis and characterization of styryl compounds.
Caption: Simplified mechanism of the Wittig reaction for styryl compound synthesis.
Caption: Signaling pathway for a styryl compound as an amyloid-β plaque imaging agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of styrylchromone derivatives as beta-amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Neuromuscular Blockade: A Pharmacological Profile of Early Muscle Relaxants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of muscle relaxants revolutionized the practice of anesthesia and surgery, enabling complex procedures by providing profound and reversible muscle paralysis. The earliest of these agents, derived from natural sources or synthesized based on their structures, laid the foundation for our understanding of neuromuscular transmission and the development of modern neuromuscular blocking drugs. This technical guide provides a comprehensive pharmacological overview of seminal early muscle relaxants, including d-tubocurarine, gallamine, decamethonium, and succinylcholine. It delves into their mechanisms of action, quantitative pharmacological data, and the detailed experimental protocols used for their characterization.
The Neuromuscular Junction: The Epicenter of Action
The neuromuscular junction (NMJ) is the critical synapse where motor neurons communicate with skeletal muscle fibers, initiating muscle contraction. Understanding the signaling cascade at the NMJ is fundamental to comprehending the action of muscle relaxants.
Signaling Pathway at the Neuromuscular Junction
The process begins with the arrival of an action potential at the motor neuron terminal, triggering a cascade of events:
-
Depolarization and Calcium Influx: The action potential depolarizes the presynaptic terminal, opening voltage-gated calcium channels.
-
Acetylcholine Release: The influx of calcium ions causes synaptic vesicles containing the neurotransmitter acetylcholine (ACh) to fuse with the presynaptic membrane and release ACh into the synaptic cleft.
-
Receptor Binding: ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the muscle fiber.
-
Muscle Fiber Depolarization: The binding of ACh to nAChRs, which are ligand-gated ion channels, leads to the influx of sodium ions and a smaller efflux of potassium ions. This generates an end-plate potential (EPP).
-
Muscle Contraction: If the EPP reaches the threshold, it triggers an action potential in the muscle fiber, which propagates along the sarcolemma and into the T-tubules, ultimately leading to muscle contraction.
-
Signal Termination: Acetylcholinesterase, an enzyme present in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal and allowing the muscle to relax.
Mechanisms of Action: Depolarizing vs. Non-Depolarizing Blockade
Early muscle relaxants are broadly classified into two categories based on their interaction with the nAChR: non-depolarizing and depolarizing agents.
Non-Depolarizing Muscle Relaxants
Examples: d-tubocurarine, Gallamine
These agents act as competitive antagonists at the nAChR. They bind to the same site as acetylcholine but do not activate the receptor. By occupying the binding sites, they prevent ACh from binding, thereby inhibiting neuromuscular transmission and causing flaccid paralysis. Their effects can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor.
Depolarizing Muscle Relaxants
Examples: Succinylcholine, Decamethonium
These agents act as agonists at the nAChR, mimicking the action of acetylcholine. Their binding to the receptor initially causes depolarization of the motor end-plate, leading to transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed, depolarizing agents persist at the neuromuscular junction, causing prolonged depolarization. This persistent depolarization leads to a state of receptor desensitization and inactivation of voltage-gated sodium channels in the surrounding muscle membrane, resulting in a flaccid paralysis (Phase I block). With prolonged exposure, the membrane may repolarize, but the receptor remains desensitized and unresponsive to ACh (Phase II block), a state that resembles the block produced by non-depolarizing agents.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the early muscle relaxants, allowing for a direct comparison of their pharmacological profiles.
Table 1: Potency of Early Muscle Relaxants
| Drug | Class | ED50 (mg/kg) | Animal Model/Species | Reference |
| d-tubocurarine | Non-depolarizing | 0.236 | Human | [1] |
| 0.25 (at 0.1 Hz stimulation) | Human | [2] | ||
| 0.105 | Cat (gastrocnemius) | [3] | ||
| Gallamine | Non-depolarizing | 1.3 | Human | [1] |
| Decamethonium | Depolarizing | ~0.037 (ED80) | Human | [4] |
| Succinylcholine | Depolarizing | 0.14 (adductor pollicis) | Human | |
| 0.23 (diaphragm) | Human |
Table 2: Nicotinic Acetylcholine Receptor Binding Affinities
| Drug | Parameter | Value | Receptor Source | Reference |
| d-tubocurarine | Kd (high affinity) | 30 nM | Torpedo nAChR | |
| Kd (low affinity) | 8 µM | Torpedo nAChR | ||
| Ki | 10 µM (at 37°C) | Torpedo nAChR ion channel | ||
| Kb | 390 nM | Rat neuronal nAChR (α3β2) | ||
| Gallamine | Ki (M2 muscarinic) | 2.4 nM | Rat brain | |
| Ki (M1 muscarinic) | 24 nM | Rat brain | ||
| Kd (high affinity) | 25 nM | Rat brainstem muscarinic | ||
| Kd (low affinity) | 93 µM | Rat brainstem muscarinic |
Note: Data on the direct binding affinity of gallamine, decamethonium, and succinylcholine to the nicotinic acetylcholine receptor is less consistently reported in the literature compared to d-tubocurarine. Gallamine also exhibits significant affinity for muscarinic receptors, contributing to its side effect profile.
Table 3: Pharmacokinetic Parameters of Early Muscle Relaxants in Humans
| Drug | Volume of Distribution (Vd) | Clearance (CL) | Elimination Half-life (t½β) | Primary Route of Elimination | Reference |
| d-tubocurarine | 0.30 ± 0.10 L/kg | 56 ml/min | 89 ± 18 min | Renal (46-95%) and Biliary (11.8%) | |
| Gallamine | 225.28 ml/kg | 1.20 ml/min/kg | 134.58 min | Renal | |
| Succinylcholine | 16.4 ± 14.7 ml/kg (1 mg/kg dose) | 4.17 ± 2.37 L/min | 47 seconds | Plasma cholinesterase hydrolysis |
Note: Comprehensive pharmacokinetic data for decamethonium in humans is limited as its clinical use was short-lived.
Detailed Experimental Protocols
The characterization of early muscle relaxants relied on a variety of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments.
In Vivo Assessment of Neuromuscular Blockade: Rat Tibialis Anterior Muscle Preparation
This protocol describes a common in vivo method to quantify the potency and duration of action of neuromuscular blocking agents.
Objective: To measure the dose-dependent inhibition of muscle contraction following administration of a muscle relaxant.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Tracheostomy tube
-
Force-displacement transducer
-
Nerve stimulator
-
Bipolar platinum electrodes
-
Data acquisition system
-
Test compound (muscle relaxant) and vehicle
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and perform a tracheostomy to ensure a patent airway. The animal can be allowed to breathe spontaneously or be mechanically ventilated.
-
Expose the sciatic nerve in the thigh through a small incision.
-
Isolate the tendon of the tibialis anterior muscle and attach it to a force-displacement transducer via a silk ligature.
-
Position the bipolar platinum electrodes on the sciatic nerve for stimulation.
-
-
Stimulation and Recording:
-
Set the nerve stimulator to deliver supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz (single twitches) or in a train-of-four (TOF) pattern (2 Hz for 2 seconds).
-
Record the baseline twitch tension for a stable period (e.g., 15-20 minutes).
-
-
Drug Administration:
-
Administer the vehicle control intravenously and record the twitch response for a defined period to ensure no effect.
-
Administer incremental doses of the muscle relaxant intravenously. Allow the effect of each dose to reach a plateau before administering the next dose to construct a cumulative dose-response curve.
-
-
Data Analysis:
-
Measure the percentage decrease in twitch height from the pre-drug baseline for each dose.
-
Plot the percentage inhibition of twitch height against the logarithm of the dose.
-
Calculate the ED50 (the dose required to produce a 50% reduction in twitch height) from the dose-response curve using non-linear regression.
-
For duration of action studies, a single bolus dose (e.g., ED95) is administered, and the time taken for the twitch height to recover to 25%, 75%, and 95% of the baseline is measured.
-
In Vitro Receptor Binding Assay: Radioligand Competition Assay
This protocol outlines a method to determine the binding affinity of a muscle relaxant for the nicotinic acetylcholine receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the nAChR.
Materials:
-
Tissue source rich in nAChRs (e.g., Torpedo electric organ or cultured cells expressing the receptor)
-
Radioligand with high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)
-
Test compound (unlabeled muscle relaxant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Cell harvester or vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a known protein concentration.
-
-
Binding Assay:
-
Set up the assay in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., nicotine or d-tubocurarine) to saturate the receptors, and the membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, and varying concentrations of the unlabeled test compound, followed by the membrane preparation.
-
-
Incubation and Filtration:
-
Incubate all tubes/wells at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The early muscle relaxants, despite their limitations in terms of side effects and pharmacokinetic profiles, were instrumental in advancing surgical and anesthetic practices. The study of their pharmacological profiles not only provided clinicians with vital tools but also propelled our fundamental understanding of neuromuscular physiology. The experimental methodologies developed to characterize these pioneering drugs continue to form the basis of modern drug discovery and development in the field of neuromuscular pharmacology. This guide serves as a testament to the enduring legacy of these foundational molecules and the scientific inquiry they inspired.
References
- 1. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Legacy of Styramate: A Technical Guide to its Relationship with Modern Carbamate Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group, a cornerstone in medicinal chemistry, has given rise to a diverse array of therapeutic agents. From early discoveries like styramate to the sophisticated modern drugs of today, the carbamate scaffold has proven to be a versatile platform for drug design. This technical guide provides an in-depth exploration of this compound and its relationship to contemporary carbamate drugs, offering a comparative analysis of their properties, a detailed look at their underlying mechanisms, and a review of the experimental methodologies that have defined their development.
The carbamate moiety, with its hybrid amide-ester characteristics, imparts favorable properties such as chemical and proteolytic stability, as well as the ability to permeate cell membranes.[1] These attributes have been leveraged in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] this compound, an early carbamate derivative, was recognized for its muscle relaxant and anticonvulsant properties.[4][5] While it has been largely superseded by newer agents, an examination of its profile provides valuable context for understanding the evolution of carbamate-based therapeutics.
This guide will delve into the quantitative aspects of this compound and its modern counterparts, present detailed experimental protocols, and visualize the complex signaling pathways through which these drugs exert their effects.
Data Presentation: Comparative Analysis of Carbamate Drugs
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and selected modern carbamate drugs. It is important to note that comprehensive quantitative data for this compound, an older drug, is limited in the publicly available literature.
Table 1: Physicochemical and Toxicological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (Oral, Rat) (mg/kg) |
| This compound | C₉H₁₁NO₃ | 181.19 | Not Found |
| Felbamate | C₁₁H₁₄N₂O₄ | 238.24 | > 5000 |
| Carisoprodol | C₁₂H₂₄N₂O₄ | 260.33 | 1320 |
| Methocarbamol | C₁₁H₁₅NO₅ | 241.24 | 1480 |
Data for modern carbamates sourced from commercially available safety data sheets.
Table 2: Pharmacokinetic Parameters
| Drug | Bioavailability (%) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/hr) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Felbamate | > 90 | ~20 | 0.7-1.0 | 2.43 |
| Carisoprodol | Not Established | ~1.7-2.0 | 0.93 - 1.3 | Not Found |
| Methocarbamol | Not Available | 1-2 | Not Available | Not Available |
Pharmacokinetic data for modern carbamates is derived from clinical studies and drug information resources.
Table 3: Efficacy Data
| Drug | Indication | Efficacy Measure | Result |
| This compound | Muscle Spasm/Seizures | Clinical Observation (1960s) | Reported as effective |
| Felbamate | Partial Seizures | Seizure Reduction vs. Placebo | Statistically significant reduction |
| Carisoprodol | Musculoskeletal Pain | Pain Relief vs. Placebo | Statistically significant improvement |
| Methocarbamol | Musculoskeletal Pain | Pain Relief vs. Placebo | Statistically significant improvement |
Efficacy data for modern carbamates is based on placebo-controlled clinical trials.
Experimental Protocols
General Synthesis of 2-Hydroxy-2-Phenylethyl Carbamate (this compound)
This protocol describes a likely method for the synthesis of this compound based on the reaction of an amino alcohol with a chloroformate, a common method for carbamate formation.
Materials:
-
2-Amino-1-phenylethanol
-
Ethyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 2-amino-1-phenylethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-hydroxy-2-phenylethyl carbamate.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of carbamate drugs are mediated through their interaction with various signaling pathways in the central nervous system. While the precise molecular targets of this compound are not as well-characterized as those of modern carbamates, its muscle relaxant and anticonvulsant effects likely involve modulation of inhibitory and excitatory neurotransmission.
Postulated Signaling Pathway for this compound's Muscle Relaxant Effect
This compound's muscle relaxant properties are thought to arise from its general CNS depressant effects, similar to other centrally acting muscle relaxants. A plausible mechanism involves the enhancement of GABAergic inhibition in the spinal cord and brainstem, which reduces the firing rate of motor neurons.
Signaling Pathway for Modern Carbamate Anticonvulsants (e.g., Felbamate)
Modern carbamate anticonvulsants like felbamate have more well-defined mechanisms of action, often involving a multi-target approach. Felbamate is known to modulate both GABAergic and glutamatergic neurotransmission. It potentiates GABA-A receptor function and also blocks the NMDA receptor, a key player in excitatory signaling.
Conclusion
This compound represents an early chapter in the story of carbamate-based therapeutics. While it has been largely replaced by more modern and better-characterized drugs, its development laid the groundwork for future innovations. The evolution from this compound to drugs like felbamate, carisoprodol, and methocarbamol highlights the progress in medicinal chemistry, with a shift towards more targeted and potent agents with improved pharmacokinetic and safety profiles.
The enduring presence of the carbamate scaffold in modern medicine is a testament to its versatility and favorable drug-like properties. Future research in this area will likely focus on developing carbamates with even greater specificity and novel mechanisms of action, continuing the legacy that began with early compounds like this compound. This guide has provided a comprehensive overview for researchers and professionals in the field, offering a foundation for further exploration and innovation in the design and development of carbamate drugs.
References
- 1. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Glutamatergic Mechanisms Related to Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. U of A study sheds new light on how GABA affects nervous system | Faculty of Medicine & Dentistry [ualberta.ca]
A Technical Guide to the Inactive Ingredients and Formulation of Historical Sinaxar (Styramate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the likely inactive ingredients, formulation, and analytical methodologies relevant to the historical muscle relaxant, Sinaxar. The active pharmaceutical ingredient in Sinaxar is styramate, a carbamate derivative known for its centrally acting muscle relaxant properties. As specific historical formulation documents for Sinaxar are not publicly available, this guide presents a representative formulation based on common pharmaceutical practices of the mid-20th century, alongside detailed, period-appropriate experimental protocols for its analysis.
Plausible Historical Formulation of Sinaxar (this compound) Tablets
The following table outlines a plausible composition for a 200 mg Sinaxar (this compound) tablet, based on typical excipients used in oral solid dosage forms during the 1960s.
| Ingredient | Function | Plausible Percentage (w/w) | Plausible Weight (mg) |
| This compound | Active Pharmaceutical Ingredient | 40% | 200 |
| Lactose | Diluent | 35% | 175 |
| Starch | Binder/Disintegrant | 15% | 75 |
| Talc | Glidant/Lubricant | 4% | 20 |
| Magnesium Stearate | Lubricant | 1% | 5 |
| Total | 100% | 500 |
Detailed Experimental Protocols
The following sections describe detailed methodologies for the quality control of a historical Sinaxar tablet, reflecting the analytical techniques available and commonly used in the mid-20th century.
Identification of this compound in Tablets
A. Thin-Layer Chromatography (TLC)
-
Principle: This method separates this compound from the excipients based on its differential partitioning between a stationary phase (silica gel) and a mobile phase.
-
Procedure:
-
Standard Preparation: Dissolve a small, accurately weighed amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Weigh and finely powder a single Sinaxar tablet. Extract the powder with a known volume of methanol to achieve a theoretical this compound concentration of 1 mg/mL. Centrifuge or filter the solution to remove insoluble excipients.
-
Chromatography:
-
Spot 10 µL of both the standard and sample solutions onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol, 9:1 v/v).
-
After the solvent front has moved approximately three-quarters of the way up the plate, remove the plate and allow it to air dry.
-
-
Visualization:
-
Examine the plate under UV light (254 nm). The principal spot in the chromatogram of the sample solution should correspond in Rf value and appearance to the spot in the chromatogram of the standard solution.
-
Alternatively, spray the plate with a suitable visualizing agent, such as a solution of vanillin in sulfuric acid, and gently heat. The color and Rf value of the principal spot from the sample should match that of the standard.
-
-
Assay of this compound in Tablets (Spectrophotometric Method)
-
Principle: The concentration of this compound is determined by measuring its absorbance at a specific wavelength in the ultraviolet (UV) spectrum and comparing it to a standard of known concentration.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol of a known concentration (e.g., 100 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder 20 Sinaxar tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes to dissolve the this compound.
-
Dilute to volume with methanol and mix well. Filter the solution.
-
-
Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of both the standard and sample solutions at the wavelength of maximum absorbance for this compound (approximately 257 nm), using methanol as a blank.
-
-
Calculation: Calculate the quantity, in mg, of this compound in the portion of the tablets taken using the formula: Amount (mg) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard * Dilution Factor
-
Tablet Disintegration Test
-
Principle: This test measures the time it takes for a tablet to break apart into smaller particles when placed in a liquid medium.
-
Procedure:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.
-
Suspend the basket in a beaker of water maintained at 37 ± 2 °C.
-
Operate the apparatus for 30 minutes.
-
At the end of the time period, lift the basket from the fluid, and observe the tablets. All of the tablets should have disintegrated completely. If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets; not fewer than 16 of the 18 tablets tested should disintegrate.
-
Signaling Pathway and Mechanism of Action
This compound is a centrally acting skeletal muscle relaxant. Its precise mechanism of action is not fully elucidated, but it is believed to act on the central nervous system, particularly at the level of the spinal cord. It is thought to depress polysynaptic reflexes, which are neural pathways involving multiple synapses. By inhibiting these reflexes, this compound reduces the transmission of nerve impulses that cause muscle spasticity and tension.
Caption: Proposed mechanism of this compound action on spinal cord interneurons.
Experimental Workflow for Tablet Analysis
The following diagram illustrates the logical workflow for the quality control analysis of a historical Sinaxar tablet.
Caption: Workflow for the quality control analysis of historical Sinaxar tablets.
In-depth Technical Guide on Early Clinical Studies of Styramate in Neurological Disorders: Acknowledging the Data Limitations
A comprehensive review of available scientific literature reveals a significant scarcity of modern, detailed clinical data on the neurological applications of Styramate. The majority of research on this compound dates back to the 1960s, and these early studies lack the rigorous quantitative analysis and detailed experimental protocols that are standard in contemporary drug development. Consequently, the creation of a detailed technical guide with extensive quantitative data, specific experimental protocols, and in-depth signaling pathway diagrams, as initially requested, is not feasible.
This document will summarize the limited information available from historical sources and explain the constraints in fulfilling the original request.
Overview of this compound
This compound, also known by brand names such as Sinaxar, Linaxar, and Myospaz, is chemically identified as (2-hydroxy-2-phenylethyl) carbamate. It was investigated for its properties as a muscle relaxant and anticonvulsant. The available literature consistently categorizes this compound as a central nervous system (CNS) depressant.
Limitations in Available Data
Despite extensive searches of scientific databases and historical records, the following critical information, necessary for a comprehensive technical guide, could not be obtained:
-
Quantitative Clinical Data: The early publications on this compound provide primarily qualitative assessments of its efficacy and safety. There is a lack of robust, quantitative data from well-controlled, multi-phase clinical trials that would allow for a detailed statistical summary and comparison. Key metrics such as dose-response relationships, objective measures of muscle relaxation, and standardized scales for neurological improvement are not reported in the available literature.
-
Detailed Experimental Protocols: The clinical studies from the 1960s describe their methodologies in a manner that is not sufficiently detailed for modern replication or in-depth analysis. Specifics regarding patient inclusion/exclusion criteria, randomization and blinding procedures, statistical analysis plans, and validated endpoint assessments are largely absent.
-
Mechanism of Action and Signaling Pathways: While this compound is classified as a CNS depressant, the precise molecular targets and signaling pathways through which it exerts its muscle relaxant and anticonvulsant effects are not elucidated in the historical literature. The general mechanism for carbamates can involve the modulation of inhibitory neurotransmission; however, the specific interactions of this compound with receptors and downstream signaling cascades have not been documented. This lack of information prevents the creation of accurate and meaningful signaling pathway diagrams.
-
Pharmacokinetic Data: Detailed pharmacokinetic profiles of this compound in human subjects, including absorption, distribution, metabolism, and excretion (ADME) data, are not available in the public domain. This information is crucial for understanding the drug's behavior in the body and for designing appropriate dosing regimens.
Historical Clinical Evaluation
One of the few accessible clinical reports is a 1960 study published in the Journal of the American Geriatrics Society. This study provides a clinical evaluation of this compound as a muscle relaxant in patients with neurologic and neuromuscular diseases. However, it is a descriptive report and does not contain the quantitative data or detailed protocols required for a technical whitepaper.
Regulatory Status
Conclusion
The request for an in-depth technical guide on the early clinical studies of this compound in neurological disorders cannot be fulfilled due to the profound lack of detailed, quantitative, and modern scientific data. The available information is largely historical, qualitative, and insufficient for the creation of the specified tables, protocols, and diagrams. Attempting to construct such a guide would be speculative and would not meet the standards of a scientific or technical whitepaper for researchers, scientists, and drug development professionals. Further investigation into this compound would require access to proprietary or non-public historical drug development archives, which are beyond the scope of publicly available information.
An In-depth Technical Guide to 2-Phenyl-2-hydroxyethyl Carbamate (Styramate): Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and pharmacological aspects of 2-phenyl-2-hydroxyethyl carbamate, commercially known as Styramate. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and synthesis. It also explores its mechanism of action as a centrally acting muscle relaxant and its metabolic pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and development of carbamate-based therapeutic agents.
Chemical Identity and Physical Properties
2-Phenyl-2-hydroxyethyl carbamate is a carbamate ester that is structurally characterized by a phenyl group and a hydroxyl group attached to the same benzylic carbon. This arrangement confers specific chemical and pharmacological properties to the molecule. It is a white to off-white solid and is soluble in organic solvents.[1]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | (2-hydroxy-2-phenylethyl) carbamate[2] |
| Synonyms | This compound, Sinaxar, Linaxar, Myospaz, 2-Hydroxy-2-phenylethyl carbamate[2] |
| CAS Number | 94-35-9[2] |
| Molecular Formula | C₉H₁₁NO₃[2] |
| Molecular Weight | 181.19 g/mol |
| InChI Key | OCSOHUROTFFTFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(COC(=O)N)O |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Water Solubility | 5.83 mg/mL (Predicted) | DrugBank |
| logP | 0.34 (Predicted) | DrugBank |
| pKa (Strongest Acidic) | 13.66 (Predicted) | DrugBank |
| pKa (Strongest Basic) | -3.4 (Predicted) | DrugBank |
| Polar Surface Area | 72.55 Ų (Predicted) | DrugBank |
| Rotatable Bond Count | 4 (Predicted) | DrugBank |
| Hydrogen Bond Donors | 2 (Predicted) | DrugBank |
| Hydrogen Bond Acceptors | 3 (Predicted) | DrugBank |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Table 3: Elemental Analysis
| Element | Percentage |
| Carbon (C) | 59.66% |
| Hydrogen (H) | 6.12% |
| Nitrogen (N) | 7.73% |
| Oxygen (O) | 26.49% |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton at the benzylic position, the methylene protons of the ethyl group, and the protons of the hydroxyl and carbamate groups. The chemical shifts and splitting patterns would be characteristic of this substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl and phenyl groups, the methylene carbon, and the carbonyl carbon of the carbamate group. PubChem indicates the availability of a ¹³C NMR spectrum, though the data is not directly accessible.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-phenyl-2-hydroxyethyl carbamate would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp peaks around 3300-3500 cm⁻¹ from the carbamate NH₂ group.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1700-1680 cm⁻¹.
-
C-O stretch: Bands in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C bending: Peaks in the 1600-1450 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 181. The fragmentation pattern would likely involve the loss of the carbamate group, water, and other characteristic fragments of the molecule. The NIST WebBook indicates the availability of a mass spectrum (electron ionization) for this compound.
Chemical Reactivity
The reactivity of 2-phenyl-2-hydroxyethyl carbamate is primarily dictated by its three functional groups: the hydroxyl group, the carbamate group, and the phenyl ring.
-
Hydroxyl Group: The secondary alcohol is susceptible to oxidation to a ketone. It can also undergo esterification with carboxylic acids or acylation with acid chlorides and anhydrides.
-
Carbamate Group: The carbamate functionality can be hydrolyzed under acidic or basic conditions to yield 2-phenyl-1,2-ethanediol, ammonia, and carbon dioxide. The nitrogen atom can also participate in N-alkylation or N-acylation reactions under appropriate conditions.
-
Phenyl Group: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the electron-donating nature of the alkyl substituent.
Synthesis
A detailed experimental protocol for the synthesis of 2-phenyl-2-hydroxyethyl carbamate is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be devised based on established methods for carbamate synthesis. One common approach involves the reaction of an alcohol with a source of the carbamoyl group.
A potential synthesis would involve the reaction of 2-phenyl-1,2-ethanediol with a carbamoylating agent such as urea or a chloroformate derivative followed by amination.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-1,2-ethanediol in a suitable aprotic solvent (e.g., toluene).
-
Carbamoylation: Add an equimolar amount of urea. Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Pharmacological Profile
5.1. Mechanism of Action
This compound is classified as a centrally acting skeletal muscle relaxant. Its mechanism of action is not fully elucidated but is believed to involve the depression of polysynaptic reflexes in the spinal cord. This action is thought to occur at the level of the brainstem and spinal cord, leading to a reduction in muscle tone and spasm without significantly affecting consciousness. Unlike benzodiazepines, it is not thought to act directly on GABA receptors.
5.2. Pharmacodynamics and Pharmacokinetics
Detailed pharmacodynamic and pharmacokinetic data for this compound are scarce in recent literature. As a carbamate, it is expected to be metabolized in the liver, likely through oxidation and conjugation pathways. The half-life and clearance rates are not well-documented.
5.3. Therapeutic Uses and Toxicology
This compound has been used as a muscle relaxant for the relief of discomfort associated with acute, painful musculoskeletal conditions. It also possesses anticonvulsant properties. Like other carbamates, potential toxicity should be considered, and appropriate safety precautions should be taken during handling and administration.
Conclusion
2-Phenyl-2-hydroxyethyl carbamate is a pharmacologically active molecule with a well-defined chemical structure. Its reactivity is governed by the interplay of its hydroxyl, carbamate, and phenyl functional groups. While its use as a therapeutic agent has diminished, its chemical scaffold remains of interest to medicinal chemists. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic routes, and understand its precise mechanism of action at the molecular level. This guide provides a foundational repository of knowledge to support such future investigations.
References
The Untapped Potential of Styramate Derivatives: A Technical Guide for New Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Styramate, a carbamate ester historically recognized for its muscle relaxant and anticonvulsant properties, presents a foundational scaffold for the development of a new generation of therapeutic agents. While direct research on this compound derivatives has been limited, the broader class of carbamate-containing compounds has seen significant success in clinical applications, particularly for central nervous system (CNS) disorders. This technical guide explores the latent potential of this compound derivatives in modern drug discovery. By leveraging established synthetic methodologies and advanced screening platforms, novel analogs of this compound can be developed and evaluated for a range of neurological and other disorders. This document provides a comprehensive overview of the rationale, proposed research workflows, key experimental protocols, and potential signaling pathways relevant to the exploration of this compound derivatives.
Introduction: The Carbamate Scaffold in Drug Design
The carbamate functional group is a versatile structural motif in medicinal chemistry, prized for its chemical stability and ability to participate in key drug-target interactions.[1] Carbamates are integral to numerous approved drugs for conditions such as epilepsy, Alzheimer's disease, and cancer.[1] Their utility often stems from their role as bioisosteres for amide bonds, enhancing cell membrane permeability and metabolic stability.[2] Furthermore, the carbamate moiety can be strategically employed in prodrug design to improve the pharmacokinetic profiles of parent molecules.[3][4]
This compound, or (2-hydroxy-2-phenylethyl) carbamate, possesses a simple yet promising chemical architecture. Its known anticonvulsant and muscle relaxant activities, though documented in older literature, suggest that its core structure is amenable to modifications that could lead to derivatives with enhanced potency, selectivity, and novel therapeutic applications.
Rationale for the Development of this compound Derivatives
The development of novel this compound derivatives is supported by the following key points:
-
Established Pharmacological Activity: The parent compound, this compound, has demonstrated CNS activity, providing a solid starting point for a derivative discovery program.
-
Structural Simplicity: The straightforward structure of this compound allows for facile chemical modifications at several positions, including the phenyl ring, the hydroxyl group, and the carbamate nitrogen.
-
Proven Therapeutic Class: Carbamate derivatives such as felbamate and carisbamate have been successfully developed as antiepileptic drugs, validating the therapeutic potential of this chemical class for CNS disorders.
-
Potential for New Applications: Beyond its known anticonvulsant and muscle relaxant effects, the this compound scaffold could be explored for other CNS-related conditions like neuropathic pain, anxiety, and neurodegenerative diseases.
Proposed Research and Development Workflow
A systematic approach to the discovery and development of novel this compound derivatives is crucial. The following workflow outlines the key stages, from initial design to preclinical evaluation.
Data Presentation: Quantitative Analysis of CNS-Active Carbamates
To provide a benchmark for the evaluation of novel this compound derivatives, the following table summarizes the anticonvulsant activity and neurotoxicity of representative carbamate compounds from the literature.
| Compound | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| (S)-MBPC | Rat (MES) | 19 (13-25) | >100 | >5.3 | |
| (R)-MBPC | Rat (MES) | 39 (27-51) | >100 | >2.6 | |
| rac-MBPC | Rat (MES) | 27 (20-34) | >100 | >3.7 | |
| (S)-MSPC | Rat (MES) | 24 (16-32) | >100 | >4.2 | |
| (R)-MSPC | Rat (MES) | 30 (21-39) | >100 | >3.3 | |
| rac-MSPC | Rat (MES) | 28 (p.o.) | - | - |
MBPC: 3-Methylpropyl(4-sulfamoylphenyl)carbamate; MSPC: 3-Methylpentyl(4-sulphamoylphenyl)carbamate; MES: Maximal Electroshock Test; ED50: Median Effective Dose; TD50: Median Toxic Dose (neurotoxicity, typically assessed by the rotarod test). Values in parentheses represent 95% confidence intervals.
Potential Signaling Pathways for this compound Derivatives
Based on the known mechanisms of action of other CNS-active carbamates like felbamate, this compound derivatives could potentially modulate neuronal excitability through several key signaling pathways. These include the inhibition of excitatory neurotransmission and the enhancement of inhibitory neurotransmission.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of novel compounds. The following sections provide methodologies for key in vitro and in vivo assays relevant to the screening of this compound derivatives for anticonvulsant, muscle relaxant, and neuroprotective activities.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.
Objective: To determine the neuroprotective effect of this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration of 100-200 µM, to be optimized) and incubate for 24 hours. A set of wells with untreated cells will serve as the negative control.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the this compound derivative to determine the EC50 (half-maximal effective concentration) for neuroprotection.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
Objective: To determine the anticonvulsant efficacy (ED50) of this compound derivatives in mice or rats.
Materials:
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
-
This compound derivatives formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. On the day of the test, weigh and randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control group.
-
Drug Administration: Administer the this compound derivative or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Time to Peak Effect (TPE): Conduct the test at the predetermined TPE of the compound. If unknown, a preliminary study should be performed at various time points (e.g., 30, 60, 120 minutes) post-administration.
-
MES Induction:
-
Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.
-
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 and its 95% confidence interval using probit analysis.
In Vivo Muscle Relaxant Activity: Rotarod Test
The rotarod test assesses motor coordination and is used to evaluate the muscle relaxant and sedative effects of a compound.
Objective: To determine the median dose (TD50) at which a this compound derivative causes motor impairment.
Materials:
-
Rotarod apparatus
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
This compound derivatives formulated in a suitable vehicle
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 10-15 rpm) for a set duration (e.g., 2-3 minutes) for 2-3 consecutive days prior to the experiment. Animals that cannot remain on the rod for the full duration are excluded.
-
Drug Administration: On the test day, administer the this compound derivative or vehicle to the respective groups.
-
Testing: At the TPE, place each animal on the rotating rod.
-
Observation: Record the latency to fall from the rod, up to a cutoff time (e.g., 180 seconds). An animal is considered to have failed if it falls off before the cutoff time.
-
Data Analysis: Calculate the percentage of animals that fail the test in each group. Determine the TD50 and its 95% confidence interval using probit analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel CNS-active agents. By applying modern medicinal chemistry strategies and robust preclinical screening paradigms, it is plausible to develop this compound derivatives with improved efficacy, safety, and novel mechanisms of action. Future research should focus on creating a diverse chemical library of this compound analogs and screening them in a battery of in vitro and in vivo assays to identify lead compounds for further development. Quantitative structure-activity relationship (QSAR) studies can also be employed to guide the design of more potent and selective derivatives. The comprehensive approach outlined in this guide provides a roadmap for unlocking the therapeutic potential of this compound derivatives in the quest for new treatments for neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
In Vitro Assays for Testing Carbamate Compound Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of essential in vitro assays to evaluate the efficacy of carbamate compounds. Carbamates are a class of organic compounds with a wide range of applications, including as pesticides and therapeutic agents.[1][2][3] Their biological activity often stems from their ability to inhibit enzymes, most notably acetylcholinesterase (AChE).[1] These protocols are designed to be a valuable resource for researchers in drug discovery, toxicology, and related fields.
Acetylcholinesterase (AChE) Inhibition Assay
The primary mechanism of action for many carbamate compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. The most common in vitro method to determine the AChE inhibitory potential of carbamates is the Ellman's assay.
Signaling Pathway: Cholinergic Neurotransmission and Inhibition by Carbamates
The following diagram illustrates the normal cholinergic signaling pathway and the mechanism of its inhibition by carbamate compounds.
References
Application Notes and Protocols for Studying Anticonvulsant Drug Effects Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel anticonvulsant drugs relies heavily on the use of preclinical animal models that mimic various aspects of human epilepsy. These models are indispensable tools for screening potential therapeutic agents, elucidating mechanisms of action, and predicting clinical efficacy. This document provides detailed application notes and protocols for several widely used animal models for studying anticonvulsant drug effects. The protocols are intended to offer standardized procedures to ensure reproducibility and comparability of data across different laboratories.
I. Acutely Induced Seizure Models
Acutely induced seizure models are valuable for the initial screening of potential anticonvulsant compounds. In these models, seizures are induced in normal animals by electrical or chemical stimuli. They are particularly useful for identifying agents that can prevent seizure initiation or spread.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-established model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[1][2]
Application:
-
Screening for anticonvulsant activity against generalized tonic-clonic seizures.
-
Determining the median effective dose (ED50) of a compound.
-
Investigating the mechanism of action of anticonvulsant drugs, particularly those affecting voltage-gated sodium channels.[3]
Materials:
-
Male ICR-CD1 mice (23 ± 3 g)[2]
-
Electroconvulsiometer with corneal electrodes[2]
-
Test compound and vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer the test substance orally (p.o.) to a group of at least 5 mice per dose. A vehicle control group should also be included.
-
Time of Peak Effect (TPE): Conduct the test at the predetermined TPE of the drug. If unknown, a preliminary study should be performed at various time points (e.g., 30, 60, 120 minutes) after administration.
-
Anesthesia and Electrode Placement: One hour after drug administration, apply a drop of topical anesthetic to the corneas of each mouse. Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Stimulation: Deliver a 60 Hz sine wave electrical stimulus of 50 mA for 200 milliseconds.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs.
-
Endpoint: The absence of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. The ED50, the dose that protects 50% of the animals, can be determined using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ test is a widely used model for myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Application:
-
Screening for drugs effective against myoclonic and absence seizures.
-
Evaluating compounds that enhance GABAergic neurotransmission.
-
Determining the ED50 of a test compound.
Materials:
-
Male CD1 mice
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate mice as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
PTZ Injection: At the TPE of the test drug, administer PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Immediately place the mouse in an individual observation chamber and observe for the onset of clonic seizures for at least 30 minutes. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, and/or trunk lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within the observation period is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.
6-Hz Psychomotor Seizure Model
The 6-Hz seizure model is considered a model of therapy-resistant partial seizures. It is particularly useful for identifying broad-spectrum anticonvulsants.
Application:
-
Screening for compounds effective against therapy-resistant focal seizures.
-
Differentiating the anticonvulsant profiles of novel compounds.
Materials:
-
Male ICR-CD1 mice
-
Electroconvulsiometer with corneal electrodes
-
Test compound and vehicle
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimate mice as previously described.
-
Drug Administration: Administer the test compound or vehicle.
-
Stimulation: At the TPE, deliver a 6 Hz corneal stimulation with a specific current (e.g., 22, 32, or 44 mA) for 3 seconds.
-
Observation: Observe the mice for 15-120 seconds post-stimulation for the presence of seizure activity. Seizure characteristics include a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The absence of seizure activity is considered protection.
-
Data Analysis: Determine the percentage of protected animals and calculate the ED50.
II. Chemically-Induced Chronic Seizure Models
These models involve the induction of status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mimicking temporal lobe epilepsy (TLE).
Pilocarpine-Induced Seizure Model
Pilocarpine, a muscarinic cholinergic agonist, is used to induce SE in rodents, leading to a chronic epilepsy model that resembles human TLE.
Application:
-
Studying the pathophysiology of TLE.
-
Evaluating the antiepileptogenic and disease-modifying effects of compounds.
-
Testing the efficacy of drugs against spontaneous recurrent seizures.
Materials:
-
Male FVB/NJ mice (5-7 weeks old)
-
Pilocarpine hydrochloride solution (280-300 mg/kg in saline)
-
Scopolamine methyl nitrate (1 mg/kg in saline) to reduce peripheral cholinergic effects.
-
Diazepam or midazolam to terminate SE.
-
Syringes and needles
-
EEG recording equipment (optional)
Procedure:
-
Pre-treatment: Administer scopolamine methyl nitrate (i.p.) 30 minutes before pilocarpine.
-
Pilocarpine Administration: Inject pilocarpine (i.p.). If seizures do not occur within 30 minutes, supplemental doses can be given.
-
Seizure Monitoring: Observe the mice for behavioral seizures using a modified Racine scale. SE is characterized by continuous seizure activity.
-
Termination of SE: After a defined period of SE (e.g., 1-3 hours), administer diazepam or midazolam to terminate the seizures.
-
Post-SE Care: Provide supportive care, including softened food and hydration with Ringer's lactate solution for several days.
-
Chronic Monitoring: Monitor the animals for the development of spontaneous recurrent seizures, which typically begin several days after SE. EEG recordings can be used for more precise seizure detection.
Kainic Acid-Induced Seizure Model
Kainic acid, a glutamate analog, induces SE and subsequent chronic epilepsy, also modeling TLE. It can be administered systemically or directly into the brain.
Application:
-
Investigating the mechanisms of excitotoxicity and epileptogenesis.
-
Screening for neuroprotective and antiepileptogenic compounds.
-
Modeling temporal lobe epilepsy.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Kainic acid solution (e.g., 30 mg/kg in saline for i.p. injection)
-
Test compound and vehicle
-
Syringes and needles
-
Observation cages
Procedure:
-
Drug Administration: Administer the test compound or vehicle prior to kainic acid injection.
-
Kainic Acid Injection: Administer kainic acid intraperitoneally (i.p.).
-
Seizure Observation: Monitor the mice for behavioral seizures for at least 2 hours using a modified Racine scale. Seizures typically begin with "wet dog shakes" and can progress to generalized tonic-clonic convulsions.
-
Endpoint: The primary endpoints can include seizure severity score, latency to the first seizure, and mortality rate.
-
Data Analysis: Compare the seizure parameters between the treated and control groups.
III. Genetic Animal Models of Epilepsy
Genetic models have mutations in specific genes that are known to cause epilepsy in humans, providing valuable insights into the underlying pathophysiology of the disease.
Scn1a+/- Mouse Model of Dravet Syndrome
Mutations in the SCN1A gene, which encodes the NaV1.1 sodium channel subunit, are the primary cause of Dravet syndrome, a severe pediatric epilepsy. Heterozygous Scn1a knockout mice (Scn1a+/-) recapitulate many features of the human condition, including spontaneous seizures and premature mortality.
Application:
-
Studying the pathophysiology of Dravet syndrome.
-
Testing novel therapeutic strategies, including gene therapies and targeted pharmaceuticals.
-
Investigating the role of NaV1.1 in neuronal excitability.
Gabra1 Knockout Mouse Model
Mutations in the GABRA1 gene, encoding the α1 subunit of the GABA-A receptor, are associated with various epilepsy syndromes. Gabra1 knockout mice exhibit absence-like seizures and provide a model to study the role of GABAergic dysfunction in epilepsy.
Application:
-
Investigating the role of the GABA-A receptor α1 subunit in epilepsy.
-
Screening for drugs that modulate GABAergic signaling.
-
Studying the mechanisms of absence seizures.
IV. Quantitative Data on Anticonvulsant Drug Efficacy
The following tables summarize the median effective dose (ED50) of several common anticonvulsant drugs in various animal models. These values can serve as a reference for comparing the potency of novel compounds.
| Drug | MES (mice) ED50 (mg/kg, i.p.) | Reference |
| Phenobarbital | 16.3 | |
| Phenytoin | 30 | |
| Valproic Acid | 190 (CF-1), 276 (C57Bl/6) | |
| Levetiracetam | >500 (C57Bl/6) |
| Drug | PTZ (mice) ED50 (mg/kg, i.p.) | Reference |
| Phenobarbital | 12.7 | |
| Sodium Valproate | 159.7 |
| Drug | 6-Hz (mice) ED50 (mg/kg, i.p.) | Reference |
| Levetiracetam | 17.6 (nonepileptic), 1.5 (epileptic) | |
| Valproate | 100-300 (effective doses) |
| Drug | Pilocarpine Model (rats) ED50 (mg/kg, i.p.) | Reference |
| Sodium Valproate | 286 | |
| Phenytoin | 50 (effective dose) | |
| Carbamazepine | 30 (effective dose) |
| Drug | GAERS Model (rats) Efficacy | Reference |
| Ethosuximide | Chronic treatment significantly reduced seizures |
V. Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in epilepsy is crucial for the development of targeted therapies. The following diagrams illustrate key pathways and experimental workflows.
Signaling Pathways in Epilepsy
Experimental Workflows
References
Application Notes and Protocols for High-Throughput Screening of Styryl-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl-containing molecules, a diverse class of natural and synthetic compounds, have garnered significant interest in drug discovery due to their broad spectrum of biological activities. Notably, compounds such as styryl lactones have demonstrated potent antiproliferative effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][2] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large libraries of styryl-containing molecules to identify novel therapeutic leads. These application notes provide detailed protocols and workflows for the HTS of these compounds, with a focus on identifying inducers of apoptosis.
Target Signaling Pathway: Intrinsic Apoptosis
Many styryl-containing compounds, particularly styryl lactones like altholactone and goniothalamin, exert their anticancer effects by triggering the intrinsic (or mitochondrial) pathway of apoptosis.[2][3] This pathway is initiated by cellular stress, leading to a cascade of events culminating in cell death. A simplified representation of this signaling pathway is presented below.
Caption: Intrinsic apoptosis pathway induced by styryl lactones.
High-Throughput Screening Workflow
A typical HTS workflow for identifying styryl-containing molecules that induce apoptosis in cancer cells is outlined below. This workflow is designed for a 384-well plate format to maximize throughput and minimize reagent consumption.
Caption: HTS workflow for identifying apoptosis-inducing styryl compounds.
Experimental Protocols
Cell-Based HTS Assay for Apoptosis Induction (Caspase-3/7 Activity)
This protocol describes a luminescent, cell-based assay to screen for styryl-containing molecules that induce apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Cancer cell line (e.g., HL-60, HCT116)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Styryl-containing compound library (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White, opaque 384-well assay plates
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the styryl-containing molecule library to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using a robotic pin tool or liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the source plate to the corresponding well of the cell plate.
-
Also include wells with a positive control (e.g., 1 µM Staurosporine) and a negative control (0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator to allow the compounds to induce apoptosis.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 20 µL of the Caspase-Glo® 3/7 reagent to each well of the assay plate.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalization: The activity of each compound is typically normalized to the controls on the same plate. The percentage of caspase activation can be calculated as follows: % Activation = [ (Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control) ] * 100
-
Hit Identification: A common method for hit identification is the Z-score, which measures the number of standard deviations a compound's activity is from the mean activity of the plate. A Z-score of ≥ 3 is often used as a cutoff for identifying active compounds ("hits").
-
Dose-Response Confirmation: Confirmed hits should be re-tested in a dose-response format (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50).
Data Presentation
The following table summarizes the in vitro anticancer activity of several styryl-containing molecules against various human cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Goniothalamin | HL-60 (Leukemia) | Not Specified | >10 | [4] |
| 10-nitro-goniothalamin | SGC-7901 (Stomach) | Not Specified | 1.10 µg/mL | |
| 10-amino-goniothalamin | SGC-7901 (Stomach) | Not Specified | 1.14 µg/mL | |
| Altholactone | HL-60 (Leukemia) | Annexin V/PI | Induces apoptosis at 10.8 µM | |
| Styryl-lactone Derivative 1 | A549 (Lung) | Not Specified | 2.05 | |
| Styryl-lactone Derivative 1 | HCT116 (Colon) | Not Specified | 3.96 | |
| Styryl-lactone Derivative 1 | MCF-7 (Breast) | Not Specified | 2.89 | |
| Styrylquinoline Derivative | HCT116 p53+/+ (Colon) | MTS Assay | 1.5 |
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening of styryl-containing molecules to identify novel anticancer agents that function by inducing apoptosis. The adaptability of HTS allows for the screening of large and diverse chemical libraries, significantly accelerating the early stages of drug discovery. Careful assay design, optimization, and robust data analysis are critical for the successful identification and validation of promising lead compounds.
References
- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthesis and antitumor activities of new styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Styramate in Biological Samples: Application Notes and Protocols
Introduction
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Styramate in various biological matrices, including blood, plasma, and urine. The protocols detailed herein are intended for use by researchers, scientists, and professionals in the field of drug development and bioanalysis. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the sensitive and selective detection of chemical compounds in complex biological samples.[1][2][3]
The accurate quantification of analytes in biological matrices is crucial for pharmacokinetic and toxicological studies.[4] However, the inherent complexity of these samples, containing numerous endogenous substances like proteins and lipids, presents a significant analytical challenge known as the matrix effect.[5] Effective sample preparation is therefore a critical step to isolate the target analyte, minimize interference, and ensure the reliability of the analytical results. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Data Presentation
For effective comparison of the performance of different analytical methods, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key validation parameters for the analytical methods described.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linear Range | e.g., 1 - 1000 ng/mL | e.g., 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL | e.g., 0.05 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL | e.g., 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Recovery (%) | e.g., >85% | e.g., >90% |
| Matrix Effect (%) | e.g., <15% | e.g., <10% |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the physicochemical properties of this compound. The primary goal is to remove interfering substances and concentrate the analyte.
a) Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases.
-
Protocol for Plasma/Blood:
-
To 1 mL of plasma or whole blood, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
-
-
Protocol for Urine:
-
To 2 mL of urine, add an internal standard.
-
Adjust the pH of the sample as needed to optimize the extraction of this compound.
-
Follow steps 2-7 from the plasma/blood protocol.
-
b) Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest.
-
Protocol for Plasma/Blood and Urine:
-
Condition an appropriate SPE cartridge (e.g., C18, mixed-mode) with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma, pH-adjusted urine) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound from the cartridge with a strong organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
-
Analytical Methods
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds to improve their chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the separation of the target analyte (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific fragment ions of this compound. Full scan mode can be used for qualitative confirmation.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is suitable for a wide range of compounds, including those that are not amenable to GC-MS.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A reverse-phase column (e.g., C18, C8) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray ionization (ESI) is a common choice.
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Caption: Logic of tandem mass spectrometry for this compound detection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel carbamate derivatives, a crucial class of compounds in pharmaceutical and materials sciences. Carbamates are widely recognized for their diverse biological activities and are integral components of many therapeutic agents and functional materials. These protocols offer several common and reliable methods for carbamate synthesis, catering to a variety of starting materials and desired final products.
Introduction to Carbamate Synthesis
Carbamates, also known as urethanes, are organic compounds characterized by the presence of an ester and an amine group linked to a carbonyl group (-NHC(=O)O-). This functional group is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and polymers. In drug discovery, the carbamate moiety often serves as a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1]
The synthesis of carbamates can be achieved through several synthetic routes, each with its own advantages and limitations. Traditional methods often involved the use of hazardous reagents like phosgene and isocyanates.[2][3] However, modern synthetic chemistry has paved the way for safer and more efficient protocols, including three-component coupling reactions involving carbon dioxide as a C1 building block.[2][4]
This guide details five common and effective protocols for the synthesis of carbamate derivatives:
-
From Amines and Chloroformates: A widely used and versatile method.
-
From Alcohols and Isocyanates: A direct and efficient route to N-substituted carbamates.
-
From Amines and Dialkyl Carbonates: An environmentally benign alternative to phosgene-based methods.
-
Three-Component Coupling of Amines, CO2, and Alkyl Halides: A modern approach utilizing carbon dioxide.
-
Via Curtius Rearrangement: A classic transformation of carboxylic acids to carbamates.
Experimental Protocols
Detailed methodologies for these key synthetic routes are provided below.
Protocol 1: Synthesis of Carbamates from Amines and Chloroformates
This protocol describes the reaction of an amine with a chloroformate in the presence of a base to yield the corresponding carbamate.
Materials:
-
Amine (1.0 eq)
-
Chloroformate (e.g., phenyl chloroformate, ethyl chloroformate) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)
-
Base (e.g., Triethylamine (TEA), Pyridine, aqueous Sodium Bicarbonate) (1.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
If a non-nucleophilic organic base is used, add it to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the chloroformate (1.1 eq) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired carbamate.
Protocol 2: Synthesis of Carbamates from Alcohols and Isocyanates
This protocol outlines the direct addition of an alcohol to an isocyanate, a highly efficient method for preparing N-substituted carbamates.
Materials:
-
Alcohol (1.0 eq)
-
Isocyanate (e.g., 4-benzyloxyphenyl isocyanate) (1.05 eq)
-
Anhydrous solvent (e.g., THF, DCM, Hexane)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous solvent.
-
Add the isocyanate (1.05 eq) portion-wise to the stirred alcohol solution at room temperature. For less reactive substrates, a catalyst can be added, and the reaction may require heating.
-
Stir the reaction mixture for 2-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, add a few drops of methanol to quench any unreacted isocyanate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of Carbamates from Amines and Dialkyl Carbonates
This method provides a greener alternative to the use of phosgene or chloroformates, employing dialkyl carbonates as the carbonyl source.
Materials:
-
Amine (1.0 eq)
-
Dialkyl carbonate (e.g., dimethyl carbonate, diethyl carbonate) (used as solvent or in excess)
-
Catalyst (e.g., a Lewis acid such as Zn(OAc)₂, or a base such as sodium methoxide)
-
Anhydrous solvent (optional, e.g., Toluene, Methanol)
Procedure:
-
In a pressure vessel or a round-bottom flask equipped with a reflux condenser, combine the amine (1.0 eq), dialkyl carbonate, and the catalyst.
-
Heat the reaction mixture to a temperature ranging from 100 to 180 °C. The optimal temperature will depend on the reactivity of the amine and the catalyst used.
-
Maintain the reaction at this temperature for 2-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Remove the excess dialkyl carbonate and solvent under reduced pressure.
-
Purify the residue by flash column chromatography or distillation to yield the pure carbamate.
Protocol 4: Three-Component Coupling of Amines, CO₂, and Alkyl Halides
This modern and atom-economical approach utilizes carbon dioxide as a renewable C1 source for carbamate synthesis.
Materials:
-
Amine (1.0 eq)
-
Alkyl halide (e.g., alkyl iodide, alkyl bromide) (1.1 eq)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (2.0 eq)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Carbon Dioxide (CO₂) balloon or cylinder
Procedure:
-
To a solution of the amine (1.0 eq) in an anhydrous polar aprotic solvent, add the base (2.0 eq) and TBAI (if used).
-
Bubble CO₂ gas through the stirred solution for 15-30 minutes to ensure saturation.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours under a CO₂ atmosphere (balloon).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 5: Synthesis of Carbamates via Curtius Rearrangement
This protocol involves the conversion of a carboxylic acid to a carbamate through an acyl azide intermediate, which undergoes a Curtius rearrangement to an isocyanate that is then trapped by an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq) or Sodium Azide (NaN₃) with an activating agent (e.g., oxalyl chloride)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous alcohol (serves as solvent and nucleophile)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure (using DPPA):
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-110 °C. The acyl azide forms in situ and rearranges to the isocyanate with the evolution of nitrogen gas.
-
After the initial reaction subsides (typically 1-3 hours), add the desired alcohol to the reaction mixture.
-
Continue heating for another 2-12 hours to allow for the trapping of the isocyanate.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and wash with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the different synthetic protocols, allowing for a comparative overview.
| Protocol | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Amine, Chloroformate | TEA, Pyridine, or NaHCO₃ | DCM, THF | 0 - RT | 2 - 24 | 70 - 95 |
| 2 | Alcohol, Isocyanate | DBTDL (optional) | THF, DCM | RT - 60 | 2 - 24 | 80 - 99 |
| 3 | Amine, Dialkyl Carbonate | Zn(OAc)₂, NaOMe | Toluene | 100 - 180 | 2 - 24 | 60 - 95 |
| 4 | Amine, CO₂, Alkyl Halide | Cs₂CO₃, DBU | DMF, MeCN | RT - 80 | 4 - 24 | 45 - 92 |
| 5 | Carboxylic Acid, Alcohol | DPPA, TEA | Toluene | 80 - 110 | 4 - 15 | 70 - 90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of novel carbamate derivatives.
Signaling Pathway: Endocannabinoid System Modulation
Carbamate derivatives are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), enzymes that degrade the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting these enzymes, carbamates increase the levels of endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2). This mechanism is a key therapeutic strategy for pain, inflammation, and neurological disorders.
Characterization of Carbamate Derivatives
The structural elucidation of newly synthesized carbamates is typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The N-H proton of the carbamate group typically appears as a broad singlet in the range of 5.0-8.5 ppm in the ¹H NMR spectrum. The carbonyl carbon of the carbamate can be observed in the ¹³C NMR spectrum around 150-170 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the carbamate is typically observed in the region of 1680-1740 cm⁻¹. The N-H stretching vibration appears as a band in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized carbamate derivative.
By following these protocols and employing the described analytical techniques, researchers can confidently synthesize and characterize novel carbamate derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Styramate as a Reference Compound in Pharmacology
Disclaimer: Styramate is a historical muscle relaxant and anticonvulsant drug. Its use as a reference compound in modern pharmacological research is not well-documented. The following application notes and protocols are based on its historical reported activities and general pharmacological principles for compounds of its class (carbamate esters).
Introduction
This compound, chemically known as (2-hydroxy-2-phenylethyl) carbamate, is a centrally acting muscle relaxant and anticonvulsant.[1][2] At therapeutic doses, it has been reported to produce its effects with minimal sedative properties.[1] As a member of the carbamate ester class, its pharmacological profile is of interest for comparative studies in the development of new central nervous system (CNS) depressants. These notes provide a framework for utilizing this compound as a reference compound in relevant pharmacological assays.
Physicochemical and Pharmacological Properties
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-hydroxy-2-phenylethyl) carbamate | [1] |
| Brand Name | Sinaxar | [1] |
| CAS Number | 94-35-9 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Pharmacological Class | Muscle Relaxant, Anticonvulsant | |
| Mechanism of Action | Not fully elucidated; likely CNS depressant | |
| LD₅₀ (Oral, Rat) | Data not publicly available |
Potential Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound's muscle relaxant and anticonvulsant effects is not well-defined in the available literature. However, based on its classification as a centrally acting agent and the known mechanisms of other anticonvulsants and muscle relaxants, a hypothetical signaling pathway can be proposed. This pathway likely involves the modulation of major inhibitory and excitatory neurotransmitter systems in the CNS.
Caption: Hypothetical signaling pathway for this compound's CNS depressant effects.
Experimental Protocols
The following are generalized protocols for assessing the anticonvulsant and muscle relaxant properties of a test compound, using this compound as a potential reference standard.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Methodology:
-
Animals: Male Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly assigned to control, vehicle, this compound (positive control), and test compound groups (n=8-10 per group).
-
Administration: this compound and test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. The vehicle group receives the same volume of the vehicle.
-
Pre-treatment: After a pre-treatment period (typically 30-60 minutes), seizures are induced.
-
Seizure Induction: A maximal electroshock is delivered through corneal electrodes using a constant current stimulator.
-
Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.
-
Data Analysis: The percentage of animals protected in each group is calculated. The ED₅₀ (median effective dose) can be determined using probit analysis.
In Vivo Muscle Relaxant Activity: Inclined Plane Test
This test assesses the motor coordination and muscle relaxant effects of a compound.
Experimental Workflow:
Caption: Workflow for the Inclined Plane test for muscle relaxant activity.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: An inclined plane set at a specific angle (e.g., 45° or 60°).
-
Groups: Animals are randomly assigned to control, vehicle, this compound (positive control), and test compound groups (n=8-10 per group).
-
Administration: Compounds are administered as described in the MES test protocol.
-
Testing: At various time points after administration (e.g., 30, 60, 90 minutes), each mouse is placed on the inclined plane.
-
Observation: The time the animal is able to remain on the plane is recorded, up to a pre-determined cut-off time (e.g., 120 seconds). A shorter time on the plane indicates muscle relaxation.
-
Data Analysis: The mean time spent on the inclined plane for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
While this compound is not a contemporary reference standard in pharmacological research, its historical classification as a muscle relaxant and anticonvulsant provides a basis for its use in comparative studies within these therapeutic areas. The provided protocols offer a starting point for researchers interested in evaluating novel compounds against a historically recognized agent. It is crucial to acknowledge the limited availability of modern, quantitative data for this compound when designing and interpreting such studies.
References
Application Notes and Protocols for Cell-Based Assays in Neuromuscular Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays relevant to neuromuscular disorder (NMD) research. The assays described are fundamental for studying disease mechanisms, identifying potential therapeutic targets, and screening drug candidates for disorders such as Duchenne Muscular Dystrophy (DMD) and Amyotrophic Lateral Sclerosis (ALS).
Myoblast to Myotube Differentiation Assay for High-Content Analysis
This assay is critical for studying myogenesis and identifying compounds that can promote or inhibit muscle cell differentiation, a process often dysregulated in muscular dystrophies.[1][2][3][4][5] High-content imaging allows for the quantification of various morphological features of myotubes.
Quantitative Data Summary
| Parameter | Control (Healthy Myoblasts) | DMD Patient-Derived Myoblasts | Treatment with Compound X |
| Fusion Index (%) | 75 ± 5 | 35 ± 8 | 60 ± 6 |
| Myotube Area (μm²) | 8000 ± 1200 | 3500 ± 900 | 6500 ± 1100 |
| Nuclei per Myotube | 8 ± 2 | 3 ± 1 | 6 ± 2 |
| Myotube Length (μm) | 400 ± 50 | 150 ± 30 | 300 ± 40 |
Experimental Protocol
Materials:
-
Human primary myoblasts (healthy and patient-derived)
-
Growth Medium (e.g., Lonza SkGM™-2)
-
Differentiation Medium (e.g., DMEM/F12 with 2% horse serum)
-
Fibronectin-coated 96-well imaging plates
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MHC)
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Plate human primary myoblasts onto fibronectin-coated 96-well plates at a density of 5,000-10,000 cells per well in Growth Medium.
-
Cell Culture: Culture the cells for 24 hours at 37°C and 5% CO₂.
-
Induction of Differentiation: Replace the Growth Medium with Differentiation Medium.
-
Compound Treatment: Add test compounds at desired concentrations to the Differentiation Medium. Include appropriate vehicle controls.
-
Incubation: Incubate for 72 hours to allow for myotube formation.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-MHC primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the fusion index (percentage of nuclei within myotubes), myotube area, number of nuclei per myotube, and myotube length.
Experimental Workflow
Dystrophin and Utrophin Quantification in Myotubes
This assay is crucial for assessing the efficacy of therapeutic strategies for DMD, such as exon-skipping antisense oligonucleotides or utrophin upregulation approaches.
Quantitative Data Summary
| Assay | Cell Line | Treatment | Dystrophin Expression (% of Healthy Control) | Utrophin Expression (Fold Change) |
| Dystrophin Quantification | DMD (del52) myoblasts | ASO (exon 51 skipping) | 15 ± 3 | N/A |
| Utrophin Quantification | Healthy primary myotubes | Compound Y | N/A | 3.5 ± 0.5 |
| Dystrophin Quantification | Healthy primary myoblasts | - | 100 | N/A |
| Utrophin Quantification | DMD patient myotubes | - | N/A | 1.0 (baseline) |
Experimental Protocol: Dystrophin Quantification by Immunofluorescence
Materials:
-
Differentiated myotubes in 96-well imaging plates (from Protocol 1)
-
Fixation, permeabilization, and blocking solutions
-
Primary antibody: anti-Dystrophin
-
Secondary antibody: fluorescently-labeled
-
Nuclear stain (DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Fixation and Staining: Follow the same fixation, permeabilization, and blocking steps as in the Myotube Differentiation Assay protocol.
-
Primary Antibody Incubation: Incubate cells with an anti-dystrophin primary antibody overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the intensity of the dystrophin signal at the myotube membrane. The number of dystrophin-positive fibers can also be counted.
Experimental Protocol: Utrophin Quantification by Immunoassay
Materials:
-
Differentiated myotubes in a multi-well plate
-
Cell lysis buffer
-
MesoScale Discovery (MSD) immunoassay platform or similar
-
Utrophin-specific antibodies
Procedure:
-
Cell Lysis: After compound treatment and differentiation, lyse the myotubes using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Immunoassay: Perform the utrophin quantification using a highly specific immunoassay platform like MSD, following the manufacturer's instructions. This typically involves binding the utrophin from the lysate to a specific antibody-coated plate and detecting it with a labeled secondary antibody.
-
Data Analysis: Normalize the utrophin signal to the total protein concentration and express the results as a fold change relative to the vehicle-treated control.
Creatine Kinase Activity Assay
Elevated creatine kinase (CK) levels in the blood are a hallmark of muscle damage in muscular dystrophies. This in vitro assay measures CK release from cultured myotubes as an indicator of cell membrane damage.
Quantitative Data Summary
| Cell Type | Condition | Creatine Kinase Activity (U/L) |
| Healthy Myotubes | Untreated | 50 ± 10 |
| DMD Myotubes | Untreated | 250 ± 30 |
| DMD Myotubes | Treatment with Membrane Stabilizer Z | 120 ± 20 |
Experimental Protocol
Materials:
-
Differentiated myotubes in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Creatine Kinase Activity Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Cell Lysate: To measure intracellular CK, wash the myotubes with PBS and then lyse the cells according to the assay kit's instructions.
-
Conditioned Media: To measure released CK, collect the cell culture supernatant.
-
-
Assay Reaction:
-
Prepare the reaction mixture from the CK activity assay kit. These kits typically involve an enzyme-coupled reaction where the production of NADH or a colored product is proportional to the CK activity.
-
Add the cell lysate or conditioned media to the reaction mixture in a 96-well plate.
-
-
Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at multiple time points.
-
Calculation: Calculate the CK activity based on the rate of change in absorbance or fluorescence, following the assay kit's instructions. Normalize the activity to the total protein content of the cell lysate.
High-Throughput Motor Neuron Survival Assay
This assay is essential for screening compound libraries to identify neuroprotective agents for diseases like ALS, where motor neuron degeneration is a primary pathological feature.
Quantitative Data Summary
| Cell Type | Condition | Motor Neuron Survival (%) |
| Control iPSC-derived Motor Neurons | Vehicle | 95 ± 5 |
| ALS Patient iPSC-derived Motor Neurons | Vehicle | 40 ± 8 |
| ALS Patient iPSC-derived Motor Neurons | Riluzole (1 µM) | 55 ± 7 |
| ALS Patient iPSC-derived Motor Neurons | Experimental Drug A (10 µM) | 75 ± 6 |
Experimental Protocol
Materials:
-
iPSC-derived motor neurons (from healthy controls and ALS patients) expressing a fluorescent reporter (e.g., GFP)
-
384-well imaging plates
-
Motor neuron culture medium
-
Test compounds
-
Automated liquid handling system
-
Automated microscopy platform for live-cell imaging
Procedure:
-
Cell Plating: Plate the fluorescently-labeled iPSC-derived motor neurons into 384-well plates using an automated liquid handler.
-
Compound Addition: 24 hours after plating, add test compounds at various concentrations using an automated liquid handling system.
-
Live-Cell Imaging: Place the plates in an automated incubator-microscope system. Acquire images of the same fields of view at regular intervals (e.g., every 24 hours) for a period of 5-7 days.
-
Image Analysis: Use automated image analysis software to count the number of surviving fluorescent motor neurons at each time point.
-
Data Analysis: Calculate the percentage of motor neuron survival for each condition relative to the initial number of neurons plated.
High-Throughput Screening Workflow
References
- 1. A High-throughput and Pathophysiologically Relevant Astrocyte-motor Neuron Co-culture Assay for Amyotrophic Lateral Sclerosis Therapeutic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015091593A1 - Device and method for standardizing myoblast differentiation into myotubes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Historical Drug Data for Modern Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing historical drug data to inform and accelerate modern drug discovery and development. By examining past successes and failures, researchers can identify new therapeutic opportunities, understand mechanisms of action, and design more efficient and effective studies. This document focuses on the storied history of Thalidomide and the repurposing of Zidovudine as key case studies, providing actionable insights and methodologies.
Section 1: Case Study - The Renaissance of Thalidomide
Initially marketed in the 1950s as a sedative, Thalidomide was infamously withdrawn from the market due to its severe teratogenic effects.[1] However, subsequent research decades later unveiled its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its successful repurposing for treating erythema nodosum leprosum (ENL) and multiple myeloma.[1]
Mechanism of Action: From Tragedy to Targeted Therapy
Thalidomide and its analogues, such as Lenalidomide, exert their therapeutic effects primarily by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Key Signaling Pathways Modulated by Thalidomide and Analogs:
-
Anti-Myeloma Activity via IKZF1 and IKZF3 Degradation: In multiple myeloma cells, the CRL4-CRBN complex, in the presence of Thalidomide or Lenalidomide, targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation. The degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for myeloma cells, ultimately inducing apoptosis.
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T-cells leads to increased production of Interleukin-2 (IL-2), a cytokine that enhances T-cell proliferation and the cytotoxic activity of Natural Killer (NK) cells.
-
Anti-inflammatory Effects via TNF-α Inhibition: Thalidomide is known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This is achieved, in part, by enhancing the degradation of TNF-α mRNA.
-
Anti-Angiogenic Effects: Thalidomide inhibits the formation of new blood vessels, a process crucial for tumor growth. This effect is mediated through the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
Data Presentation: In Vitro Efficacy of Thalidomide and Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values of Thalidomide and its more potent analog, Lenalidomide, in various multiple myeloma cell lines. This data provides a quantitative measure of their anti-proliferative activity.
| Drug | Cell Line | IC50 (µM) | Reference |
| Thalidomide | RPMI-8226 | >10 | [2] |
| Thalidomide | JJN3 | >10 | [2] |
| Thalidomide | U266 | ~30 | [3] |
| Lenalidomide | NCI-H929 | 0.15 - 7 | |
| Lenalidomide | RPMI-8226 | >10 | |
| Lenalidomide | JJN3 | >10 | |
| Lenalidomide | U266 | ~3 | |
| Lenalidomide | JIM-3 | >10 | |
| Lenalidomide | XG-7 | >10 | |
| Lenalidomide | XG-6 | >10 | |
| Lenalidomide | Karpas-620 | >10 | |
| Lenalidomide | SKMM2 | >10 | |
| Lenalidomide | KMS12-PE | >10 | |
| Lenalidomide | KMM1 | >10 | |
| Lenalidomide | MDN | >10 |
Experimental Protocols
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
Test compound (e.g., Thalidomide) and vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the test compound at various concentrations to the cell suspension. Include a vehicle control.
-
Incubation: Add 100 µL of the cell suspension (containing the test compound or vehicle) to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization:
-
Phase Contrast: Observe the formation of tube-like structures under an inverted microscope.
-
Fluorescence: For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, or stained after tube formation.
-
-
Data Analysis: Capture images of the tube networks. Quantify the degree of angiogenesis by measuring parameters such as the total tube length, number of branch points, and total area covered by the tubes using image analysis software (e.g., ImageJ). The results are typically expressed as a percentage of the vehicle control.
This protocol measures the ability of a compound to inhibit the production of TNF-α from immune cells, typically stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Thalidomide) and vehicle control
-
Human TNF-α ELISA kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.
-
Pre-treatment: Add 50 µL of the test compound at various concentrations or vehicle control to the wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add 50 µL of LPS (final concentration of 1 µg/mL) to stimulate TNF-α production. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1200 rpm for 10 minutes. Carefully collect the cell-free supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for human TNF-α.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a detectable signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Visualization: Signaling Pathways of Thalidomide
Fig. 1: Thalidomide's multifaceted mechanism of action.
Section 2: Case Study - Repurposing of Zidovudine (AZT)
Zidovudine (AZT) was the first drug approved for the treatment of HIV infection. Its development was a landmark in antiviral therapy. Originally synthesized as a potential anticancer agent in the 1960s, it was shelved due to a lack of efficacy in cancer models at the time. However, with the advent of the AIDS epidemic, historical data on its mechanism of action as a nucleoside analog reverse transcriptase inhibitor (NRTI) made it a prime candidate for repurposing against HIV.
Mechanism of Action: A Tale of Two Polymerases
Zidovudine is a thymidine analog. Inside the cell, it is phosphorylated to its active triphosphate form. This active form then competes with the natural substrate, thymidine triphosphate, for incorporation into newly synthesized DNA.
-
Antiviral Activity: HIV is a retrovirus that relies on an enzyme called reverse transcriptase to convert its RNA genome into DNA. Zidovudine triphosphate has a much higher affinity for HIV reverse transcriptase than for human DNA polymerases. When incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form. This effectively halts viral replication.
-
Anticancer Potential: The initial rationale for investigating Zidovudine as an anticancer agent was based on the premise that rapidly dividing cancer cells might be more susceptible to DNA chain termination. While early studies were not promising, more recent research has revisited this potential, particularly in combination with other chemotherapeutic agents. Some studies have shown that Zidovudine can induce S-phase arrest and apoptosis in certain cancer cell lines.
Data Presentation: In Vitro Efficacy of Zidovudine
The following table presents the IC50 values of Zidovudine against various cancer cell lines, demonstrating its anti-proliferative effects.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Zidovudine | MCF-7 | Breast Cancer | 0.01 | |
| Zidovudine | 143B | Osteosarcoma | 12.25 | |
| Zidovudine | HepG2 | Liver Cancer | 47% reduction at day 7 | |
| Zidovudine | HT29 | Colon Cancer | - | |
| Zidovudine | HeLa | Cervical Cancer | S-phase arrest at 125-500 µM |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive alternative)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Zidovudine triphosphate) and vehicle control
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Glass fiber filters
-
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs (including the labeled dNTP).
-
Inhibitor Addition: Add the test compound (in its active triphosphate form) at various concentrations or the vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection (Radioactive Method):
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The amount of incorporated labeled dNTP is proportional to the activity of the reverse transcriptase. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value of the compound.
Visualization: Zidovudine's Mechanism of Action
Fig. 2: Mechanism of Zidovudine as a reverse transcriptase inhibitor.
Section 3: Methodologies for Leveraging Historical Data
In Silico Drug Repurposing Workflow
Computational methods are powerful tools for systematically screening historical drug data to identify new therapeutic uses.
Protocol for a Structure-Based Virtual Screening Workflow:
-
Target Identification and Preparation:
-
Identify a biological target implicated in the disease of interest.
-
Obtain a high-resolution 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
-
Ligand Library Preparation:
-
Compile a library of approved drugs or investigational compounds from databases like DrugBank or ChEMBL.
-
Prepare the 3D structures of these ligands, ensuring correct protonation states and generating multiple conformers if necessary.
-
-
Molecular Docking:
-
Use docking software (e.g., AutoDock Vina, Glide) to predict the binding mode and affinity of each ligand in the library to the target protein.
-
Rank the compounds based on their docking scores.
-
-
Post-Docking Analysis and Filtering:
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form plausible interactions with the target.
-
Apply filters based on pharmacokinetic properties (ADME/Tox) to prioritize compounds with favorable drug-like characteristics.
-
-
Experimental Validation:
-
Purchase the most promising candidate compounds.
-
Experimentally validate their activity against the target protein and in relevant cellular or animal models using assays such as those described in Section 1.3.
-
Fig. 3: A typical in silico drug repurposing workflow.
Analysis of Historical Clinical Trial Data: A Bayesian Approach
Bayesian statistics provides a formal framework for incorporating historical data into the analysis of a new clinical trial. This can be particularly useful in rare diseases or when it is unethical to have a large placebo arm.
Practical Guide to Bayesian Analysis with Historical Controls:
-
Define the Parameter of Interest: This is the treatment effect you want to estimate in the current trial (e.g., the difference in response rates between the treatment and control groups).
-
Formulate the Prior Distribution: This is where historical data is incorporated.
-
Meta-Analytic-Predictive (MAP) Prior: If data from multiple historical trials are available, a meta-analysis can be performed to create a prior distribution for the control group outcome in the new trial.
-
Power Prior: For a single historical dataset, a power prior can be used. The likelihood of the historical data is raised to a power 'a' (between 0 and 1), which controls the amount of information "borrowed." A value of 'a=0' means no borrowing, while 'a=1' assumes the historical and current control groups are identical. The value of 'a' can be fixed based on expert opinion or estimated from the data.
-
-
Define the Likelihood: This is the statistical model for the data from the current trial.
-
Calculate the Posterior Distribution: Using Bayes' theorem, the prior distribution is combined with the likelihood of the new data to obtain the posterior distribution of the parameter of interest. This posterior distribution reflects the updated knowledge about the treatment effect, incorporating both historical and current data.
-
Inference and Decision Making: All inferences are based on the posterior distribution. For example, you can calculate the probability that the treatment effect is greater than a certain threshold or determine a credible interval for the treatment effect.
References
Techniques for Assessing Central Nervous System Depression in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central Nervous system (CNS) depression is a state characterized by a reduction in neuronal excitability, leading to a decrease in cognitive and motor functions. It is a hallmark effect of a wide range of therapeutic agents, including sedatives, hypnotics, anxiolytics, and general anesthetics. The preclinical assessment of CNS depression is a critical step in drug discovery and development, enabling the characterization of a compound's pharmacological profile, therapeutic window, and potential side effects. This document provides detailed application notes and protocols for a battery of behavioral and physiological tests commonly employed to evaluate CNS depression in rodent models.
Behavioral Assessment Techniques
Behavioral assays are fundamental to understanding the functional consequences of CNS depressants. These tests quantify changes in spontaneous behavior, motor coordination, and consciousness.
Righting Reflex Assay
The loss and restoration of the righting reflex is a primary indicator of the sedative and hypnotic effects of a test compound. It is a simple, yet robust, measure of the animal's ability to maintain its normal posture.[1][2]
Experimental Protocol:
-
Animal Placement: Gently place the rodent on its back in a clean, flat testing arena.
-
Observation: Observe the animal's ability to right itself (i.e., return to a prone position with all four paws on the ground).[1]
-
Endpoint: The loss of righting reflex (LORR) is defined as the inability of the animal to right itself within a specified time frame (e.g., 30-60 seconds).[1] The time taken for the animal to regain its righting reflex after drug administration is recorded as the duration of action.
-
Data Collection: Record the latency to lose the righting reflex and the duration of LORR.
Experimental Workflow for Righting Reflex Assay
Caption: Workflow for the Righting Reflex Assay.
Open Field Test (OFT)
The open field test is a widely used assay to assess general locomotor activity and anxiety-like behavior.[3] CNS depressants typically reduce locomotor activity in a dose-dependent manner.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a defined period (typically 5-10 minutes).
-
Data Collection: An automated tracking system is used to record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
-
Data Interpretation: A decrease in total distance traveled and rearing frequency is indicative of sedation and CNS depression.
Experimental Workflow for Open Field Test
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Styryl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of styryl derivatives. The content is designed to offer practical solutions to common challenges encountered during key synthetic procedures.
General Troubleshooting
Question: I am experiencing low yields in my styryl derivative synthesis. What are the general parameters I should investigate?
Answer: Low yields in styryl derivative synthesis can often be attributed to a few key factors regardless of the specific reaction (Heck, Wittig, or Horner-Wadsworth-Emmons). A systematic approach to troubleshooting is recommended.
Here is a general workflow to diagnose and resolve low-yield issues:
Technical Support Center: Optimizing Dosage for In Vivo Studies of Muscle Relaxants
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo studies of muscle relaxants.
Frequently Asked Questions (FAQs)
Q1: What are the standard in vivo models for assessing the efficacy of skeletal muscle relaxants?
A1: Several well-established in vivo models are used to evaluate the muscle relaxant properties of test compounds. These include the rotarod test, inclined plane test, and grip strength test.[1] The selection of the model depends on the specific research question and the expected pharmacological action of the compound.
Q2: What is a typical starting dose for a novel muscle relaxant in an in vivo study?
A2: A recommended starting dose for a novel compound is often determined from in vitro studies and acute toxicity assays.[2] Dose-response curves should be established to determine the ED50 (the dose that produces 50% of the maximum effect).[3][4] For example, in one study, diazepam was used as a standard muscle relaxant at a dose of 1-5 mg/kg, i.p., in mice.[1]
Q3: How can I determine the optimal route of administration for my test compound?
A3: The route of administration can significantly impact the bioavailability and efficacy of a muscle relaxant. Common routes for in vivo studies include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage. The choice depends on the physicochemical properties of the compound and the desired pharmacokinetic profile. For continuous delivery and stable plasma concentrations, subcutaneous implantation of mini-osmotic pumps is a viable option.
Q4: What are the key parameters to measure in a dose-response study for a muscle relaxant?
A4: Key parameters include the latency to fall in the rotarod test, the ability of an animal to remain on an inclined plane, and the force exerted in a grip strength test. Electromyography (EMG) can also be used to measure muscle activity directly. Dose-response curves are constructed by plotting the measured effect against a range of doses to determine potency (ED50) and efficacy (maximal effect).
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in animal response to the muscle relaxant. | - Genetic differences within the animal strain.- Variations in age, sex, or weight.- Inconsistent drug administration technique.- Environmental stressors affecting the animals. | - Use a sufficient number of animals per group to ensure statistical power.- Ensure animals are age and sex-matched.- Standardize the drug administration procedure.- Acclimatize animals to the experimental conditions to minimize stress. |
| Test compound shows no significant muscle relaxant effect. | - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism or excretion of the compound.- The compound may not cross the blood-brain barrier (for centrally acting relaxants). | - Conduct a dose-escalation study to find an effective dose.- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Perform pharmacokinetic studies to determine the compound's half-life.- Evaluate the compound's ability to penetrate the central nervous system if applicable. |
| Unexpected side effects or toxicity observed. | - The dose may be too high, approaching the toxic range.- Off-target effects of the compound.- Interaction with anesthesia or other administered drugs. | - Reduce the dosage and re-evaluate the dose-response relationship.- Conduct further studies to investigate the mechanism of toxicity.- Review potential drug-drug interactions. |
| Difficulty in establishing a clear dose-response relationship. | - The range of doses tested may be too narrow or not centered around the ED50.- Saturation of the drug target at higher doses.- The chosen assay may not be sensitive enough to detect subtle differences in effect. | - Broaden the range of doses tested, including both lower and higher concentrations.- Ensure the assay is validated and has sufficient dynamic range.- Consider using a different, more sensitive in vivo model. |
Experimental Protocols
Rotarod Test
Principle: This test assesses motor coordination and the muscle relaxant effects of drugs by measuring the time an animal can stay on a rotating rod. A decrease in the latency to fall indicates muscle relaxation or impaired motor coordination.
Protocol:
-
Animals: Use mice or rats of a consistent age and weight.
-
Acclimatization and Training: Acclimatize animals to the laboratory for at least one week. Train them to stay on the rotating rod for a set period (e.g., 2-5 minutes) before the experiment. Exclude animals that fail to meet this criterion.
-
Drug Administration:
-
Group 1 (Control): Administer the vehicle (e.g., saline).
-
Group 2 (Positive Control): Administer a standard muscle relaxant like diazepam (e.g., 1-5 mg/kg, i.p.).
-
Group 3+ (Test Groups): Administer the test compound at various doses.
-
-
Testing: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal on the rotating rod.
-
Data Collection: Record the latency to fall from the rod, with a predetermined cut-off time (e.g., 300 seconds).
-
Data Analysis: Calculate the mean latency to fall for each group and use statistical analysis (e.g., ANOVA) to compare test groups to the control group.
Inclined Plane Test
Principle: This test evaluates muscle relaxation by observing an animal's ability to remain on a steeply angled plane.
Protocol:
-
Apparatus: Use a plane that can be set to a specific angle (e.g., 65 degrees).
-
Drug Administration: Administer the vehicle, a positive control (e.g., diazepam, 1 mg/kg), and the test compound at various doses to different groups of animals.
-
Testing: At set intervals after administration (e.g., 30, 60, 90 minutes), place the animals on the upper part of the inclined plane.
-
Data Collection: Record whether the animal is able to hang on or falls within a specific time (e.g., 30 seconds).
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing muscle relaxant dosage.
Caption: Signaling pathways for peripherally and centrally acting muscle relaxants.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Anticonvulsant Screening
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and unexpected outcomes during anticonvulsant screening experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common problems encountered in both in vivo and in vitro assays.
In Vivo Anticonvulsant Screening: Troubleshooting Guide
Unexpected results in animal models of epilepsy are a common challenge. This guide addresses frequent issues encountered in widely used models such as the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and 6-Hertz (6-Hz) seizure tests, as well as in chemically-induced seizure models using pilocarpine and kainic acid.
Maximal Electroshock (MES) Test
Q1: Why am I observing high variability in the tonic hindlimb extension endpoint in my MES test?
A1: High variability in the MES test can stem from several factors related to the animal, environment, and experimental procedure. Key areas to investigate include:
-
Animal Strain and Genetics: Different rodent strains exhibit varying seizure thresholds.[1] Ensure you are using a consistent strain throughout your study.
-
Animal Age and Weight: Seizure thresholds can change with age and body weight.[1] It is crucial to use age- and weight-matched animals for all experimental groups.
-
Electrode Placement and Contact: Improper electrode placement or poor contact can lead to inconsistent current delivery. Ensure corneal electrodes are correctly placed and that an appropriate electrolyte solution (e.g., saline) is used to ensure good electrical contact.
-
Stimulus Parameters: The intensity and duration of the electrical stimulus are critical. Verify that the convulsometer is calibrated and delivering the specified current and duration consistently.
Q2: My positive control compound (e.g., Phenytoin) is not showing the expected anticonvulsant effect. What should I check?
A2: If a standard anticonvulsant fails to produce the expected effect, consider the following:
-
Drug Administration: Verify the dose, route of administration, and timing of the drug injection. The time to peak effect can vary between compounds.
-
Drug Formulation and Stability: Ensure the drug is properly dissolved or suspended and has not degraded. Prepare fresh solutions for each experiment.
-
Pharmacokinetics: Factors such as rapid metabolism or poor blood-brain barrier penetration can affect drug efficacy.
Pentylenetetrazol (PTZ) Test
Q1: I am seeing inconsistent seizure scores or a high mortality rate in my PTZ-induced seizure model. What are the likely causes?
A1: Inconsistent seizure responses and high mortality in the PTZ model are often related to dosing and animal-specific factors:
-
PTZ Dose and Administration: The dose of PTZ is critical and can vary between different animal strains and even between different batches of animals. A dose-response curve should be established to determine the optimal dose that induces consistent seizures without excessive mortality. The route of administration (subcutaneous vs. intraperitoneal) will also influence the onset and severity of seizures.
-
Animal Handling and Stress: Stress from handling can alter seizure susceptibility. Handle animals gently and consistently across all groups.
-
Metabolic State: The metabolic state of the animal, including fed versus fasted state, can influence drug metabolism and seizure threshold. Standardize the feeding schedule for all animals in the study.
Q2: My test compound is effective in the MES test but not in the PTZ test. What does this suggest?
A2: The MES and PTZ tests are thought to model different types of seizures and underlying mechanisms.[2]
-
MES Test: This model is considered predictive for drugs effective against generalized tonic-clonic seizures and is sensitive to compounds that block voltage-gated sodium channels.
-
PTZ Test: This model is often used to identify drugs effective against absence seizures and typically responds to compounds that enhance GABAergic neurotransmission.[3] A compound active in the MES but not the PTZ test may primarily act by blocking seizure spread through mechanisms other than GABAergic enhancement.
6-Hertz (6-Hz) Seizure Test
Q1: The seizure phenotype in my 6-Hz model is not consistent. What should I look for?
A1: Consistency in the 6-Hz model relies on precise control over stimulation parameters and careful observation of the seizure phenotype.
-
Stimulation Current: The 6-Hz test is particularly sensitive to the current intensity. Different current levels (e.g., 22, 32, or 44 mA) are used to assess varying degrees of pharmacoresistance.[4] Ensure your stimulator is accurately delivering the intended current.
-
Seizure Observation: The characteristic seizure phenotype includes a "stunned" posture, forelimb clonus, and stereotyped automatic behaviors. Observers should be well-trained to recognize these specific endpoints consistently.
Pilocarpine and Kainic Acid Models
Q1: I am experiencing high mortality rates in my pilocarpine-induced status epilepticus model. How can I reduce this?
A1: High mortality is a known issue in the pilocarpine model and can be mitigated by:
-
Pre-treatment with Scopolamine: To reduce peripheral cholinergic effects, pre-treatment with a peripheral muscarinic antagonist like methyl-scopolamine is recommended.
-
Managing Status Epilepticus: The duration of status epilepticus (SE) is a critical factor. Terminating SE with a drug like diazepam after a set period (e.g., 1-2 hours) can significantly improve survival rates. However, diazepam's effectiveness can decrease with prolonged SE. Recent studies suggest levetiracetam may be a more effective alternative for terminating SE and reducing mortality.
-
Supportive Care: Provide supportive care, such as hydration and maintaining body temperature, to animals recovering from SE.
Q2: The development of spontaneous recurrent seizures in my kainic acid model is inconsistent. What could be the reason?
A2: The induction of a consistent epileptic state with kainic acid depends on several factors:
-
Route of Administration: Systemic administration of kainic acid can lead to high variability and mortality. Intrahippocampal or other focal injections can produce more consistent results with lower mortality.
-
Dose of Kainic Acid: The dose required to induce status epilepticus and subsequent epilepsy can vary significantly between rodent strains. A dose-finding study is essential.
-
Animal Strain: C57BL/6 mice, a commonly used strain, are known to be relatively resistant to systemic kainic acid, often requiring repeated low doses to induce SE.
In Vitro Anticonvulsant Screening: Troubleshooting Guide
In vitro assays provide a high-throughput platform for initial anticonvulsant screening. However, they are susceptible to various artifacts and technical issues.
Cell-Based Viability and Cytotoxicity Assays
Q1: My cell viability assay (e.g., MTT, XTT, resazurin) is giving inconsistent or unexpected results. What are the common pitfalls?
A1: Unexpected results in metabolic-based viability assays can be due to several factors:
-
Compound Interference: The test compound itself may directly react with the assay reagent, leading to false positive or false negative results. Always run a "no-cell" control with your compound to check for direct chemical interference.
-
High Background: High background signal can be caused by reagent degradation due to light exposure or improper storage. Media components, such as phenol red, can also contribute to background fluorescence.
-
Cell Seeding Density: Uneven cell seeding can lead to high variability between wells. Ensure a homogenous cell suspension and use proper pipetting techniques.
-
Contamination: Microbial contamination can rapidly alter the pH and metabolic activity of the culture, leading to erroneous results. Regularly check cultures for any signs of contamination.
Q2: I am observing low cell viability in my negative control (vehicle-treated) wells. What should I do?
A2: Low viability in control wells points to a problem with the cells or the culture conditions:
-
Vehicle Toxicity: The solvent used to dissolve the test compound (e.g., DMSO) may be present at a toxic concentration. The final concentration of the vehicle should be kept low (typically <0.5% for DMSO) and be consistent across all wells.
-
Cell Health: Ensure that the cells used for the assay are healthy, in the exponential growth phase, and within a low passage number.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect temperature, CO2 levels, or humidity, can stress the cells and reduce their viability.
Q3: My compound shows a U-shaped dose-response curve in the viability assay. What does this mean?
A3: A U-shaped or biphasic dose-response curve can be caused by:
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, reducing its effective concentration and potentially interfering with the optical reading of the assay. Visually inspect the wells for any signs of precipitation.
-
Assay Artifact: As mentioned earlier, the compound might directly interact with the assay reagent at higher concentrations, leading to a false signal that masks the cytotoxic effect.
Data Presentation: Quantitative Analysis of Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) values for several standard antiepileptic drugs (AEDs) in common animal models of seizures. These values can serve as a reference for validating experimental models and interpreting screening results.
Table 1: ED50 Values (mg/kg) of Standard AEDs in Mouse Seizure Models
| Drug | MES | scPTZ | 6-Hz (32 mA) | 6-Hz (44 mA) |
| Phenytoin | 9.5 | >80 | 14.2 | >100 |
| Carbamazepine | 8.8 | >100 | 16.3 | >100 |
| Valproate | 272 | 149 | 187 | 450 |
| Ethosuximide | >1000 | 130 | 163 | >500 |
| Levetiracetam | >540 | 36 | 17 | >500 |
| Phenobarbital | 22.3 | 13.5 | 21.4 | 29.8 |
Data compiled from multiple sources. Values can vary depending on the specific rodent strain and experimental conditions.
Table 2: ED50 Values (mg/kg) of Standard AEDs in Rat Seizure Models
| Drug | MES | 6-Hz (1.5xCC97) | 6-Hz (2xCC97) |
| Phenytoin | 29.7 | >100 | >100 |
| Carbamazepine | 10.9 | >50 | >50 |
| Valproate | 158 | 171 | 225 |
| Ethosuximide | >500 | 258 | >500 |
| Levetiracetam | >1000 | 23.4 | >500 |
| Phenobarbital | 13.1 | 14.5 | 16.6 |
CC97 refers to the current that produces seizures in 97% of animals. Data compiled from multiple sources, including Metcalf et al., 2017.
Experimental Protocols
Detailed methodologies for key anticonvulsant screening assays are provided below.
Maximal Electroshock (MES) Test Protocol (Mice)
-
Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25g. Allow animals to acclimate to the laboratory environment for at least one hour before testing.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and testing should be based on the known or expected time to peak effect of the compound.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice. Place corneal electrodes on either side of the head, ensuring good contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current stimulator.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol (Mice)
-
Animal Preparation: Use male albino mice weighing 18-25g.
-
Drug Administration: Administer the test compound or vehicle.
-
PTZ Injection: At the time of expected peak effect of the test compound, administer a subcutaneous injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the ED50 based on the percentage of protected animals at each dose.
6-Hertz (6-Hz) Seizure Test Protocol (Mice)
-
Animal Preparation: Use male albino mice weighing 18-25g.
-
Drug Administration: Administer the test compound or vehicle.
-
Anesthesia and Electrode Placement: Apply a topical anesthetic to the corneas and place corneal electrodes.
-
Stimulation: Deliver a low-frequency electrical stimulus (6 Hz, 0.2 msec pulse width, 3-second duration) at a specified current (e.g., 32 mA or 44 mA).
-
Observation: Observe the animal for a characteristic seizure phenotype, including a "stunned" posture with forelimb clonus and stereotyped behaviors. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.
-
Data Analysis: Determine the ED50 based on the percentage of protected animals at each dose.
Pilocarpine-Induced Status Epilepticus Protocol (Rats)
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats weighing 200-250g.
-
Pre-treatment: Administer lithium chloride (127 mg/kg, i.p.) 18-24 hours before pilocarpine to potentiate its effects. Thirty minutes before pilocarpine, administer methyl-scopolamine (1 mg/kg, s.c.) to reduce peripheral cholinergic effects.
-
Pilocarpine Injection: Administer pilocarpine hydrochloride (30 mg/kg, i.p.).
-
Seizure Observation: Monitor the animals for the onset of status epilepticus (SE), characterized by continuous seizures.
-
Termination of SE (Optional but Recommended): After a pre-determined duration of SE (e.g., 1-2 hours), administer a drug to terminate the seizures, such as diazepam or levetiracetam, to reduce mortality.
-
Long-term Monitoring: For chronic epilepsy studies, monitor the animals for the development of spontaneous recurrent seizures in the following weeks.
Kainic Acid-Induced Seizure Protocol (Mice)
-
Animal Preparation: Use adult male mice (e.g., C57BL/6J strain).
-
Stereotaxic Surgery (for intrahippocampal injection): Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy over the hippocampus.
-
Kainic Acid Injection: Slowly infuse a low volume of kainic acid solution (e.g., 50 nL of a 20 mM solution) into the hippocampus.
-
Systemic Injection (alternative): Administer kainic acid intraperitoneally. For C57BL/6J mice, a repeated low-dose paradigm (e.g., 5 mg/kg every 20 minutes until a stage 5 seizure is observed) may be necessary.
-
Seizure Monitoring: Observe the animals for acute seizures and, for chronic studies, monitor for the development of spontaneous seizures.
In Vitro Neuronal Cell Viability Assay Protocol
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or a neuronal cell line) in a 96-well plate at an optimized density. Allow the cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT, XTT, resazurin, or a luminescence-based ATP assay reagent) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the recommended time to allow for the metabolic conversion of the reagent.
-
Signal Measurement: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to anticonvulsant screening.
References
Technical Support Center: Enhancing the Stability of Carbamate-Based Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and stability assessment of carbamate-based molecules.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Yield During Carbamate Synthesis
Q: My carbamoylation reaction is resulting in a low yield or is failing to produce the desired product. What are the common causes and how can I resolve this?
A: Low yields in carbamate synthesis can often be attributed to several factors related to reagents, reaction conditions, and competing side reactions. Here is a checklist to help you troubleshoot the issue:
-
Reagent Quality and Purity:
-
Moisture Sensitivity: Isocyanates, common precursors for carbamates, are highly susceptible to moisture. Any water contamination can lead to the formation of symmetric urea byproducts, consuming your starting material. Ensure all glassware is oven-dried, and use anhydrous solvents. It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Stability: Verify the purity and stability of your starting materials. For instance, potassium cyanate (KNCO), used in some syntheses, can hydrolyze to potassium carbonate over time. Using a fresh, dry batch is crucial for success.[2]
-
-
Reaction Conditions:
-
Temperature Control: Many carbamoylation reactions have optimal temperature ranges. For example, reactions involving strong bases like n-butyllithium (nBuLi) often require very low temperatures (e.g., -78 °C) to prevent side reactions.[1] Conversely, some reactions may require heating to proceed at a reasonable rate. Consult the literature for the recommended temperature for your specific transformation.
-
pH Control: For reactions conducted in aqueous or biphasic systems, maintaining the correct pH is critical. An incorrect pH can be a common reason for reaction failure.[2]
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Stoichiometry:
-
Ensure the correct molar ratios of your reactants. Using a slight excess (1.1 to 1.5 equivalents) of the carbamoylating agent can often drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
-
Issue 2: Product Instability and Degradation Observed During Experiments
Q: I've successfully synthesized my carbamate-based molecule, but it appears to be degrading during storage or subsequent experimental steps. What could be causing this instability, and how can I mitigate it?
A: The primary pathway for carbamate degradation is hydrolysis of the carbamate bond. The rate of this hydrolysis is highly dependent on the molecular structure and the experimental conditions.
-
pH of the Medium: Carbamates exhibit varied stability across the pH spectrum.
-
Alkaline Conditions (pH > 7): Most carbamates are susceptible to base-catalyzed hydrolysis (a BAc2 mechanism for tertiary carbamates). If your experimental conditions are basic, this is a likely cause of degradation.
-
Acidic Conditions (pH < 7): While generally more stable in acidic conditions than in basic ones, some carbamates can still undergo acid-catalyzed hydrolysis, particularly at very low pH.
-
Solution: Buffer your solutions to a pH where your specific carbamate is most stable, which is often in the neutral to slightly acidic range. Preliminary stability studies across a pH range are highly recommended.
-
-
Presence of Nucleophiles: Besides water (hydrolysis), other nucleophiles present in your experimental system can attack the electrophilic carbonyl carbon of the carbamate, leading to cleavage.
-
Enzymatic Degradation: If you are working with biological samples (e.g., plasma, tissue homogenates), esterases and other enzymes can catalyze the hydrolysis of the carbamate bond.
-
Solution: To distinguish between chemical and enzymatic degradation, run control experiments in denatured biological matrices (e.g., heat-inactivated plasma).
-
-
Molecular Structure: The inherent stability of a carbamate is dictated by its structure.
-
Steric Hindrance: Bulky substituents near the carbamate carbonyl group can shield it from nucleophilic attack, thereby increasing stability.
-
Electronic Effects: Electron-withdrawing groups on the alcohol or amine portion of the carbamate can influence the electrophilicity of the carbonyl carbon and affect stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic carbamate degradation in aqueous solutions?
A1: The most common degradation pathway is hydrolysis. The mechanism is pH-dependent. In alkaline conditions, hydrolysis often proceeds through a base-catalyzed bimolecular acyl substitution (BAc2) for tertiary carbamates, where a hydroxide ion directly attacks the carbonyl carbon. For secondary carbamates, a unimolecular elimination of the conjugate base (E1cB) mechanism, which involves the formation of an isocyanate intermediate, is often observed.
Q2: How can I strategically modify a carbamate-based molecule to enhance its stability?
A2: There are two primary strategies to enhance carbamate stability:
-
Introduce Steric Hindrance: Incorporating bulky functional groups near the carbamate linkage can physically block the approach of nucleophiles like water, slowing down the rate of hydrolysis. This is a widely used strategy to improve the metabolic stability of carbamate-containing drugs.
-
Modulate Electronic Effects: The electronic properties of the substituents on both the nitrogen and oxygen atoms of the carbamate can be altered. For instance, the presence of electron-withdrawing groups can impact the stability of the carbamate bond.
The following diagram illustrates the logical relationship of these stability-enhancing strategies.
Caption: Strategies to enhance carbamate stability.
Q3: My carbamate is part of a prodrug design. How does this impact stability requirements?
A3: For a prodrug, the carbamate linker is intended to be cleaved to release the active drug. Therefore, the goal is not maximum stability, but rather a controlled and predictable rate of hydrolysis under physiological conditions. The stability should be sufficient to prevent premature release before reaching the target site but labile enough to ensure timely bioactivation.
Q4: What is the Nrf2 signaling pathway, and how is it relevant to carbamate-based molecules?
A4: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Some carbamate-containing compounds have been shown to interact with and modulate this pathway, which is a critical consideration in drug development, particularly for neuroprotective agents.
The diagram below illustrates a simplified representation of the Nrf2 signaling pathway.
Caption: Simplified Nrf2 signaling pathway.
Data Presentation
The stability of a carbamate is quantitatively described by its hydrolysis rate constant (k) or its half-life (t½). The following table summarizes illustrative hydrolysis data for different classes of carbamates, highlighting the impact of structure on stability. Note that direct comparison requires identical experimental conditions.
| Carbamate Class/Example | Substituents | Condition | Half-life (t½) | Reference(s) |
| Aryl-OCO-NHAlkyl | Aryl on Oxygen, Alkyl on Nitrogen | Metabolic Hydrolysis | Most Labile | |
| Alkyl-OCO-NHAlkyl | Alkyl on Oxygen, Alkyl on Nitrogen | Metabolic Hydrolysis | Moderately Stable | |
| Alkyl-OCO-N(Alkyl)₂ | Alkyl on Oxygen, Two Alkyls on Nitrogen | Metabolic Hydrolysis | Stable | |
| Cyclic Carbamates | e.g., Linezolid | Metabolic Hydrolysis | Very Stable | |
| Carbaryl | N-methylcarbamate | pH 6-10 | pH-dependent | |
| Bendiocarb | N-methylcarbamate | Soil | 1-4 weeks | |
| Monosubstituted Carbamates | One substituent on Nitrogen | pH 7.4, 37°C | 4-40 min | |
| N,N-Disubstituted Carbamates | Two substituents on Nitrogen | pH 7.4, 37°C | Stable |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Carbamate Hydrolysis by HPLC
This protocol outlines a general method for determining the hydrolytic stability of a carbamate compound at a specific pH.
Workflow Diagram:
Caption: Workflow for carbamate hydrolysis monitoring.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the carbamate compound (e.g., 10 mM) in a suitable water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline for pH 7.4). Ensure the buffer has sufficient capacity to maintain the pH after the addition of the carbamate stock solution.
-
-
Hydrolysis Experiment:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C) in a thermostatically controlled water bath.
-
Initiate the hydrolysis reaction by adding a small volume of the carbamate stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure rapid mixing.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction. This can be achieved by diluting the aliquot in a solution that stops the reaction, such as the initial mobile phase for the HPLC analysis, or by adding a small amount of acid to lower the pH if the hydrolysis is base-catalyzed.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV or MS detection.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is typically employed.
-
Detection: Monitor the disappearance of the parent carbamate peak over time. If the structure of the hydrolysis products is known, their appearance can also be monitored.
-
-
Data Analysis:
-
Generate a calibration curve for the carbamate compound to quantify its concentration in each sample.
-
Plot the natural logarithm of the carbamate concentration versus time. For a first-order reaction, this plot should be linear.
-
The negative of the slope of this line gives the hydrolysis rate constant (k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
References
Technical Support Center: Mitigating Toxicity in Novel CNS Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during the experimental phase of CNS drug development.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right in vitro model for my neurotoxicity study?
A1: The selection of an appropriate in vitro model is critical and depends on the specific scientific question. Simpler models like immortalized cell lines (e.g., SH-SY5Y, PC-12) are useful for initial high-throughput screening, while more complex models such as primary neuronal cultures, co-cultures with glial cells, or 3D organoids offer greater physiological relevance for mechanistic studies.[1] For assessing blood-brain barrier (BBB) penetration and toxicity, specialized in vitro BBB models are necessary.[2]
Q2: What are the key mechanisms of CNS drug-induced toxicity I should screen for?
A2: Common mechanisms of neurotoxicity include excitotoxicity, oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[3][4] A comprehensive screening panel should include assays that evaluate these different pathways to build a detailed toxicity profile of a drug candidate.
Q3: My primary neuron cultures have low viability. What are the common causes and solutions?
A3: Low viability in primary neuron cultures can stem from several factors, including the quality of the dissection, the dissociation process, plating density, and the culture medium. Using embryonic tissue (E16-E18 for rodents) is often preferred as the neurons are less interconnected and more resilient to dissociation.[5] Ensure that all reagents are pre-warmed and that the dissociation is sufficient but not overly harsh. Plating density is also crucial; a general guideline is 1,000–5,000 cells per mm².
Q4: How can I model neuroinflammation in vitro?
A4: Neuroinflammation can be modeled in vitro using microglial cell cultures (e.g., BV-2 cell line or primary microglia). Activation of microglia is typically induced by treatment with lipopolysaccharide (LPS), which triggers the release of pro-inflammatory cytokines like TNF-α and IL-6. The effects of drug candidates on this inflammatory response can then be assessed. Co-culture models with neurons and astrocytes can provide a more comprehensive understanding of the inflammatory cascade.
Troubleshooting Guides
Troubleshooting Guide 1: MTT Assay for Cell Viability
| Problem | Possible Cause(s) | Solution(s) |
| Low Absorbance Values | - Insufficient cell number.- Low metabolic activity of cells.- MTT reagent prepared incorrectly or degraded.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. A titration experiment is recommended.- Ensure cells are healthy and in the logarithmic growth phase.- Prepare fresh MTT solution (5 mg/mL in PBS) and filter sterilize.- Increase shaking time after adding solubilization solution or gently pipette to mix. |
| High Background Absorbance | - Contamination (bacterial or fungal).- Interference from phenol red in the culture medium.- Test compound is colored or interacts with MTT. | - Regularly check cultures for contamination.- Use phenol red-free medium during the MTT incubation step.- Include a "compound only" control (no cells) to measure background absorbance. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Troubleshooting Guide 2: TEER Measurement for In Vitro BBB Models
| Problem | Possible Cause(s) | Solution(s) |
| Unstable or Fluctuating Readings | - Insufficient volume of conductive liquid (culture media or PBS).- Electrode tips not fully immersed.- Temperature fluctuations. | - Ensure adequate liquid volumes in both the apical and basolateral compartments.- Position the electrode consistently and ensure full immersion of the tips.- Allow the plate to equilibrate to room temperature before measurement. |
| Low TEER Values | - Monolayer is not confluent.- Poor tight junction formation.- High porosity of the culture insert membrane. | - Allow more time for cells to form a confluent monolayer.- Optimize culture conditions; co-culture with astrocytes or pericytes can improve TEER values.- Use inserts with a smaller pore size (e.g., 0.4 µm). |
| Inconsistent Measurements | - Inconsistent electrode placement.- Dirty electrodes.- Variation in media ion concentration. | - Use a consistent placement for the "chopstick" electrodes in each well.- Clean electrodes regularly according to the manufacturer's instructions (e.g., with bleach).- Use the same batch of media for all experiments being compared. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture (from Rodent Embryos)
-
Preparation:
-
Coat culture plates with Poly-D-Lysine overnight at 37°C. Wash thoroughly with sterile water before use.
-
Prepare dissection tools (sterilized) and pre-warmed Hibernate-A medium.
-
-
Dissection:
-
Euthanize a timed-pregnant rodent (E17-E18) and harvest the embryos.
-
Under a dissecting microscope, remove the brains and place them in cold Hibernate-A medium.
-
Isolate the cortices by removing the meninges and other brain structures.
-
-
Dissociation:
-
Transfer the cortical tissue to a tube containing a pre-warmed enzymatic solution (e.g., Papain and DNase I).
-
Incubate at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin).
-
Count viable cells using Trypan blue.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on the coated plates.
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Exchange half of the medium every 3-4 days.
-
Protocol 2: Microglia Activation and Cytokine Release Assay
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in a 24-well plate until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-treat the cells with your test compound at various concentrations for a specified period (e.g., 1 hour).
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on a standard curve.
-
Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the anti-inflammatory effect.
-
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Preparation:
-
Hydrate the Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Plate neuronal cells in a Seahorse XF culture plate and allow them to adhere.
-
-
Assay:
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Place the culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Acquisition:
-
The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.
-
-
Data Analysis:
-
The software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and drug-treated cells to assess mitochondrial toxicity.
-
Protocol 4: Caspase-3 Activity Assay for Apoptosis
-
Sample Preparation:
-
Induce apoptosis in your neuronal cell culture with the test compound. Include an untreated control.
-
Harvest the cells (adherent or suspension) and pellet them by centrifugation.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
-
Assay:
-
In a 96-well plate, add the cell lysate to each well.
-
Prepare a reaction mix containing 2X Reaction Buffer and DTT.
-
Add the reaction mix to each well containing the lysate.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/440 nm for AMC) using a microplate reader.
-
-
Data Analysis:
-
Compare the readings from the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
-
Data Tables
Table 1: Comparison of In Vitro Blood-Brain Barrier (BBB) Models
| Model Type | Cell Source(s) | Typical TEER Values (Ω·cm²) | Advantages | Limitations |
| Monoculture | Immortalized human brain endothelial cells (hCMEC/D3) | 30 - 150 | High reproducibility, easy to culture. | Low barrier tightness, may not fully represent in vivo BBB. |
| Co-culture | Primary rodent brain endothelial cells + Astrocytes | 150 - 800 | Higher TEER values, better physiological relevance. | More complex to set up, primary cells have limited lifespan. |
| iPSC-derived | Human induced pluripotent stem cells differentiated into brain endothelial-like cells | 1000 - 4000 | Human origin, high TEER values, patient-specific models possible. | Differentiation protocols can be complex and variable. |
Note: TEER (Transendothelial Electrical Resistance) is a measure of the integrity of the cell monolayer. Higher values indicate a tighter barrier.
Table 2: Expected Cytokine Release from LPS-Stimulated Microglia
| Stimulus | Cell Type | Cytokine | Concentration Range (pg/mL) |
| LPS (100 ng/mL) | Primary Rat Microglia | TNF-α | 1000 - 2000 |
| LPS (100 ng/mL) | Primary Rat Microglia | IL-6 | 10000 - 20000 |
| LPS (10 ng/mL) | Primary Mouse Microglia | TNF-α | 500 - 1500 |
| LPS (10 ng/mL) | Primary Mouse Microglia | IL-6 | 200 - 800 |
Note: These values are approximate and can vary significantly based on the specific experimental conditions, cell source, and LPS potency.
Visualizations
Experimental workflow for tiered neurotoxicity screening.
Simplified signaling pathway of LPS-induced neuroinflammation.
Troubleshooting logic for low cell viability results.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 3. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
Technical Support Center: Refinement of Animal Models for Neurological Disease Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their use of animal models for neurological disease research. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General Model Selection & Refinement | How can we apply the 3Rs (Replacement, Reduction, Refinement) in our neurological disease models? | Replacement: Whenever possible, consider using non-animal alternatives such as in vitro cell cultures, organoids, or computational models, especially for initial screenings.[1][2][3][4] Reduction: Employ robust experimental design and statistical analysis to minimize the number of animals used. This includes appropriate power calculations and using longitudinal studies to gather more data from the same animal over time.[1] Refinement: Focus on minimizing animal suffering and improving welfare. This involves using less invasive procedures, providing environmental enrichment, and establishing clear humane endpoints. |
| What are the common challenges in translating findings from rodent models to human neurodegenerative diseases? | Key challenges include the short lifespan of rodents which may not fully recapitulate age-related pathologies, inherent differences in brain structure and function between rodents and humans, and the use of inbred strains that lack genetic diversity. Furthermore, many models are based on rare genetic mutations and may not accurately represent the more common sporadic forms of the diseases. | |
| Experimental Procedures | How can we minimize variability in our behavioral test results? | High variability can stem from several factors. Ensure consistent environmental conditions (e.g., lighting, temperature, humidity) and handling procedures. Single-housing animals before testing can reduce variability but may introduce stress. It is also crucial to ensure that all animals are of the same age, strain, and sex, and are habituated to the testing room. |
| Animal Welfare | What are humane endpoints and why are they critical in neurological disease models? | Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study to prevent further pain or distress. They are crucial for ethical reasons and for the scientific validity of the study, as unrelieved pain can significantly alter physiological and behavioral outcomes. |
| How do I establish a scoring system for humane endpoints in my study? | A scoring system should be developed based on the specific animal model and expected clinical signs. It typically involves assigning numerical scores to various parameters such as body weight loss, body condition, physical appearance, and unprovoked behavior. A cumulative score threshold is then set as the humane endpoint. |
Troubleshooting Guides
Issue 1: Unexpected Mortality in Animal Colony
Q: We are experiencing a higher-than-expected mortality rate in our transgenic mouse colony for Alzheimer's disease. What are the potential causes and how can we troubleshoot this?
A: Unexpected mortality can arise from several factors. A systematic approach is necessary to identify the cause.
Troubleshooting Steps:
-
Review Husbandry and Environmental Conditions:
-
Temperature and Humidity: Ensure environmental conditions are stable and within the recommended range for the species.
-
Diet and Water: Check for any changes in feed or water supply. Ensure easy access, especially for animals with motor deficits.
-
Cage Density: Overcrowding can lead to stress and increased disease transmission.
-
-
Health Screening:
-
Pathogen Screening: Consult with your veterinary staff to perform health monitoring to rule out underlying infections.
-
Necropsy: Perform a necropsy on recently deceased animals to identify any gross or microscopic abnormalities.
-
-
Genetic Factors and Model-Specific Issues:
-
Genotype Confirmation: Verify the genotype of your animals. Genetic drift or unexpected mutations can occur.
-
Model-Specific Pathologies: Some transgenic models have known susceptibilities. For instance, certain Alzheimer's models may have a higher incidence of seizures. Review the literature for your specific model.
-
-
Procedural Review:
-
Handling and Procedures: Ensure all personnel are using standardized and gentle handling techniques. Review any experimental procedures for potential stressors.
-
Issue 2: High Variability in Behavioral Data
A: High variability in behavioral tests is a common challenge. Addressing potential confounding factors can improve data consistency.
Troubleshooting Steps:
-
Standardize the Testing Environment:
-
Consistent Cues: Ensure that the distal cues around the maze are consistent and prominent for all animals throughout the experiment.
-
Lighting: Maintain consistent and dim lighting to avoid reflections on the water surface.
-
Water Temperature: Keep the water temperature constant (around 21-25°C) as temperature can affect swimming speed and motivation.
-
-
Refine the Experimental Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before each session.
-
Handling: Use consistent and gentle handling methods. The way an animal is placed in the water can influence its initial search strategy.
-
Inter-Trial Interval: Maintain a consistent inter-trial interval for all animals.
-
-
Address Animal-Specific Factors:
-
Strain and Sex: Be aware of known behavioral differences between mouse strains and sexes.
-
Health Status: Ensure all animals are healthy and free from any conditions that could affect their performance, such as visual impairments or motor deficits.
-
Motivation: If animals are floating instead of swimming, it could indicate a lack of motivation. Consider slight modifications to the protocol, but maintain consistency.
-
-
Data Analysis:
-
Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.
-
Covariates: Consider including factors like body weight as a covariate in your statistical analysis, as it can influence performance.
-
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal filament method for inducing focal cerebral ischemia.
Materials:
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Microsurgical instruments
-
Silicone-coated monofilament (e.g., 4-0)
-
Suture material (e.g., 6-0 silk)
-
Laser Doppler flowmeter (optional but recommended)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Shave the ventral neck area and disinfect with an appropriate antiseptic.
-
-
Surgical Exposure:
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the vagus nerve from the carotid sheath.
-
-
Vessel Ligation and Filament Insertion:
-
Ligate the distal end of the ECA and its branches.
-
Place a temporary ligature around the CCA and the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA stump and into the ICA.
-
Advance the filament approximately 17-19 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
-
Confirmation of Occlusion (Optional):
-
If available, use a laser Doppler flowmeter to confirm a significant drop ( >70%) in cerebral blood flow.
-
-
Closure and Recovery:
-
Secure the filament in place with the ligature around the ECA stump.
-
Close the incision in layers.
-
Discontinue anesthesia and allow the animal to recover in a warm, clean cage.
-
Provide post-operative analgesia as per your approved animal care protocol.
-
Protocol 2: Rotarod Test for Motor Coordination in Mice
This protocol assesses motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Timer
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
-
Training Phase (Day 1-2):
-
Place each mouse on the stationary rod for a brief period to acclimate.
-
Conduct 3-4 trials per day with a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
Allow a 15-20 minute inter-trial interval.
-
-
Testing Phase (Day 3):
-
Place the mouse on the rod at a starting speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. The trial ends when the mouse falls or clings to the rod and makes a full passive rotation.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Quantitative Data Summary
Table 1: Comparison of Anesthetic Agents for Rodent Neurosurgery
| Anesthetic Agent | Dosage (Mouse) | Dosage (Rat) | Advantages | Disadvantages | Analgesic Properties |
| Isoflurane | 1-3% in oxygen | 1-3% in oxygen | Rapid induction and recovery; depth of anesthesia is easily controlled. | Requires a precision vaporizer and scavenging system. | Minimal |
| Ketamine/Xylazine | 80-100 mg/kg Ketamine; 5-10 mg/kg Xylazine (IP) | 40-80 mg/kg Ketamine; 5-10 mg/kg Xylazine (IP) | Injectable, does not require specialized equipment. | Can cause respiratory depression; prolonged recovery time. | Good (Xylazine provides some analgesia) |
| Propofol | 10-20 mg/kg (IV) | 10 mg/kg (IV) | Rapid onset and short duration of action. | Requires intravenous access; can cause apnea. | Minimal |
Table 2: Pathological Timeline in Common Alzheimer's Disease Mouse Models
| Mouse Model | Genetic Background | Age of Onset of Aβ Plaques | Age of Onset of Cognitive Deficits | Key Features |
| APP/PS1 | C57BL/6 | 4-6 months | 6-8 months | Progressive Aβ pathology; gliosis. |
| 5XFAD | C57BL/6 | ~2 months | 4-5 months | Aggressive and rapid Aβ pathology; neuronal loss. |
| 3xTg-AD | Mixed B6;129 | ~7 months (extracellular Aβ) | ~7-8 months | Both Aβ and tau pathology; NFTs appear around 12 months. |
Visualizations
Diagram 1: Experimental Workflow for MCAO Stroke Model
Caption: Workflow for the MCAO surgical procedure in rodents.
Diagram 2: Troubleshooting Logic for High Behavioral Variability
Caption: A logical approach to troubleshooting high variability in behavioral experiments.
Diagram 3: Signaling Cascade in MPTP-induced Parkinsonism
Caption: Simplified signaling pathway of MPTP-induced neurotoxicity.
References
Technical Support Center: Repurposing Historical Pharmaceutical Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the repurposing of historical pharmaceutical compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Compound Quality, Solubility, and Formulation
This section addresses frequent issues related to the physical and chemical properties of historical compounds.
FAQs
Q: I'm seeing inconsistent results or lower-than-expected potency with a historical compound. What could be the cause?
A: Inconsistent results with older compounds often stem from issues with compound integrity and solubility.[1] Key factors to investigate include:
-
Compound Degradation: Historical compounds may have degraded during long-term storage. It's crucial to verify the purity and identity of your compound stock, if possible, using methods like LC-MS.[2]
-
Poor Solubility: Many historical drugs were not optimized for high solubility in aqueous assay buffers, a common requirement for modern high-throughput screening.[3] Precipitation of the compound in your assay will lead to an effective concentration that is much lower and more variable than intended.[1]
-
Inaccurate Compound Information: Data sheets for older compounds may be incomplete or missing critical information about solubility and stability.
Q: My compound is precipitating when I dilute it from a DMSO stock into my aqueous assay buffer. How can I solve this?
A: This is a very common problem known as "solvent-shifting," where a compound soluble in a high-concentration organic stock crashes out of solution in the final aqueous medium.[4] Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.
-
Optimize Co-Solvent Percentage: You may be able to slightly increase the final percentage of your organic co-solvent (e.g., DMSO). However, be cautious, as DMSO concentrations above 0.5-1% can cause cytotoxicity in many cell-based assays. Always run a vehicle control to test the tolerance of your specific cell line.
-
Use Physical Solubilization Methods: Gentle warming (e.g., in a 37°C water bath), vortexing, or sonication can sometimes help get a compound into solution.
-
Adjust pH: If your compound has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility.
-
Explore Alternative Solvents or Formulations: While DMSO is common, other solvents like ethanol or DMF might be more suitable for your specific compound. For later-stage development, formulation strategies using excipients or cyclodextrins can enhance solubility.
Diagram: Troubleshooting Poor Compound Solubility
Caption: A decision tree for troubleshooting compound precipitation in vitro.
Section 2: Screening, Hit Validation, and Assay Interference
This section provides guidance on running screening campaigns and validating initial findings.
FAQs
Q: What are common reasons for false positives in a high-throughput screen (HTS) with a library of older compounds?
A: False positives are a significant issue in HTS. With historical compounds, particular attention should be paid to:
-
Assay Interference: Many compounds can interfere with assay technologies. For example, fluorescent compounds can disrupt fluorescence-based readouts, and chemically reactive compounds can modify assay reagents or target proteins non-specifically.
-
Promiscuity/Frequent Hitters: Some compounds appear active across many different screens due to non-specific mechanisms like colloidal aggregation. Databases of known Pan-Assay Interference Compounds (PAINS) can be used to flag potential problem compounds.
-
Compound Impurities: An active impurity, rather than the compound itself, could be responsible for the observed activity. This highlights the need for quality control of the compound library.
Q: I have a "hit" from my primary screen. What is the general workflow to validate it?
A: Hit validation is a multi-step process designed to eliminate false positives and confirm the compound's activity. A typical cascade involves:
-
Hit Confirmation: Re-test the compound from the original screening plate in triplicate to ensure the initial result was not a random error.
-
Fresh Sample Re-test: Order a fresh, dry powder sample of the compound, confirm its identity and purity (e.g., via LC-MS and NMR), and generate a dose-response curve in the primary assay.
-
Orthogonal Assays: Confirm the compound's activity in a secondary, "orthogonal" assay that uses a different technology or biological readout to measure the same endpoint. This helps rule out technology-specific interference.
-
Target Engagement: Use biophysical or biochemical methods (e.g., thermal shift assay, surface plasmon resonance, or X-ray crystallography) to demonstrate that the compound physically binds to the intended target.
-
Initial SAR: If available, test structurally similar analogs of the hit compound. A clear structure-activity relationship (SAR) increases confidence that the activity is specific.
Diagram: Hit Validation Workflow
Caption: A typical workflow for validating hits from a high-throughput screen.
Section 3: Preclinical Toxicology and Efficacy
This section covers key considerations when the safety and efficacy of a repurposed compound need to be re-evaluated for a new indication.
FAQs
Q: If a drug is already FDA-approved, do I still need to conduct preclinical toxicology studies for a new indication?
A: Yes, very likely. While an approved drug has a known safety profile, this profile is specific to its original indication, dose, duration of treatment, and patient population. New preclinical toxicology studies may be required if:
-
Dose or Exposure is Higher: The dose required for the new indication is significantly higher than the original approved dose.
-
Duration of Treatment is Different: The new indication requires chronic administration, whereas the original was for acute use (or vice-versa).
-
Route of Administration Changes: The new indication requires a different route of administration (e.g., intravenous instead of oral).
-
New Patient Population: The new target patient population (e.g., children, pregnant women, or patients with specific co-morbidities) was not covered in the original safety assessment.
The goal is to establish a new No-Observed-Adverse-Effect Level (NOAEL) relevant to the proposed clinical use.
Q: What is a typical battery of preclinical toxicology studies for a repurposed drug?
A: The specific studies depend on regulatory feedback and the nature of the new indication, but a standard set of GLP (Good Laboratory Practice) studies often includes:
-
Dose Range-Finding Studies: To determine the Maximum Tolerated Dose (MTD) in relevant animal species.
-
Repeated-Dose Toxicity Studies: To assess the effects of the drug over a defined period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology: To evaluate the drug's effects on vital functions, with a critical focus on the cardiovascular system (e.g., hERG assay), central nervous system, and respiratory system.
-
Genetic Toxicology: A battery of tests to assess the compound's potential to cause mutations or damage chromosomes.
Section 4: Quantitative Data and Timelines
This section provides summary data on the drug repurposing process compared to traditional de novo drug development.
Table 1: Comparison of De Novo vs. Repurposed Drug Development
| Metric | De Novo Drug Development | Repurposed Drug Development |
| Average Timeline | 10 - 15 years | 3 - 12 years |
| Average Cost | ~$2.6 Billion (including failures) | ~$300 Million |
| Overall Success Rate | ~10% from Phase 1 to Approval | ~30% from Phase 1 to Approval |
Table 2: Common Reasons for Failure of Drug Repurposing Projects
| Rank | Reason for Failure | Description |
| 1 | Lack of Efficacy | The compound is not effective in the new disease model or patient population. This is the most common reason for failure in later-stage trials. |
| 2 | Strategic Business Reasons | The project is terminated due to shifting company priorities, poor market prospects, or portfolio management decisions. |
| 3 | Safety/Toxicity Issues | Unexpected toxicity is observed at the new dose, in the new patient population, or from long-term administration. |
| 4 | Intellectual Property (IP) Barriers | Inability to secure adequate patent protection or freedom to operate, making the project commercially unviable. |
| 5 | Inadequate Resources | Lack of sufficient funding or personnel with the right expertise to advance the project through clinical trials and regulatory approval. |
Section 5: Experimental Protocols
This section provides high-level methodologies for key experiments.
Protocol 1: General High-Throughput Screening (HTS) Workflow
Objective: To screen a library of historical compounds to identify "hits" that modulate a specific biological target.
Methodology:
-
Assay Development & Miniaturization: Develop a robust, reproducible biochemical or cell-based assay. Miniaturize the assay to a 384-well or 1536-well plate format to conserve reagents and compounds.
-
Library Preparation: Prepare assay-ready plates by dispensing a single concentration (e.g., 10 µM) of each library compound into the microplates using acoustic dispensing technology.
-
Automated Screening: Use an automated liquid handling system to add assay reagents (e.g., enzyme, substrate, cells) to the compound plates.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for the biological reaction to occur.
-
Signal Detection: Use an automated plate reader to measure the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Normalize the raw data (e.g., to positive and negative controls on each plate) and calculate an activity score (e.g., % inhibition or % activation) for each compound. Hits are typically defined as compounds that cross a predefined activity threshold (e.g., >3 standard deviations from the mean of the neutral controls).
Protocol 2: Method for Assessing Kinetic Solubility in Assay Buffer
Objective: To determine the concentration at which a compound begins to precipitate in the final aqueous assay buffer.
Methodology:
-
Prepare Compound Dilution Series: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with a fixed volume (e.g., 99 µL) of your final aqueous assay buffer. This creates a dilution series in the final buffer with a constant DMSO percentage.
-
Incubate: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure Turbidity: Use a plate reader to measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb light.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells. Data from biological assays performed at concentrations above this limit should be interpreted with caution.
References
Strategies for improving the pharmacokinetic properties of carbamates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the improvement of pharmacokinetic (PK) properties of carbamate-containing compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Oral Bioavailability
Question: My carbamate compound shows potent in vitro activity but has very low oral bioavailability in our animal model. What are the likely causes and how can I troubleshoot this?
Answer: Low oral bioavailability of carbamates is a common challenge that can stem from several factors, including poor aqueous solubility, low permeability, or extensive first-pass metabolism. To address this, a systematic approach is recommended.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: Many carbamates are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.[1][2][3]
-
Strategy 1: Prodrug Approach. Modify the carbamate structure by attaching a hydrophilic promoiety, such as a natural amino acid, to create a carbamate-bridged prodrug.[1] This can significantly increase aqueous solubility. The promoiety is designed to be cleaved in vivo to release the active parent compound.[4]
-
Strategy 2: Formulation Enhancement. Incorporate the compound into a lipid-based drug delivery system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can improve solubilization and absorption in the GI tract. Other options include creating amorphous solid dispersions or complexes with cyclodextrins.
-
-
Rapid First-Pass Metabolism: The carbamate may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. This is often due to hydrolysis by carboxylesterases or oxidation by cytochrome P450 (CYP) enzymes.
-
Strategy: Structural Modification. Introduce steric hindrance around the carbamate linkage to protect it from enzymatic attack. For example, N,N-disubstituted carbamates are generally more stable against hydrolysis than N-monosubstituted or unsubstituted carbamates.
-
-
Low Permeability: The compound may not efficiently cross the intestinal membrane.
-
Strategy: Increase Lipophilicity. While seemingly counterintuitive to the solubility issue, a balance (optimal LogP) is required. The carbamate structure itself often enhances membrane permeability compared to a parent amide bond. If the parent molecule is too polar, modifying substituents on the O- and N-termini of the carbamate can modulate lipophilicity.
-
// Connections A -> B; B -> C; B -> D; B -> E; C -> F [label="Yes"]; D -> G [label="Yes"]; E -> H [label="Yes"]; F -> I; G -> I; H -> I; } }
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: Compound Half-Life is Too Short
Question: My carbamate drug candidate is cleared too quickly in vivo, resulting in a very short half-life (t1/2). How can I increase its metabolic stability?
Answer: A short half-life is typically due to rapid metabolic clearance, primarily through enzymatic hydrolysis of the carbamate ester bond. The goal is to make the carbamate less susceptible to these enzymes without losing pharmacological activity.
Strategies to Increase Metabolic Stability:
-
Modify N-Substituents: The degree of substitution on the carbamate nitrogen is critical.
-
N,N-Disubstitution: Converting a primary (-NH2) or secondary (-NHR) carbamate to a tertiary (N,N-disubstituted) carbamate often dramatically increases stability against enzymatic hydrolysis. Monosubstituted carbamates can be highly unstable, with half-lives of only a few minutes in plasma, whereas their N,N-disubstituted counterparts can be completely stable in the same conditions.
-
Steric Bulk: Introducing bulky substituents on or near the nitrogen atom can sterically hinder the approach of hydrolytic enzymes like esterases.
-
-
Modify O-Substituents: The nature of the alcohol or phenol leaving group also influences stability.
-
Electronic Effects: The electronic properties of the group attached to the oxygen can modulate the lability of the ester bond.
-
Metabolic Resistance Order: A review of therapeutic carbamates suggests the following qualitative order of metabolic resistance to hydrolysis: Aryl-OCO-NH-alkyl >> alkyl-OCO-NH-alkyl ~ alkyl-OCO-N(alkyl)2 ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)2 ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NH-Aryl.
-
-
Inhibit Metabolic Enzymes: While not a modification of the compound itself, co-administration with an inhibitor of relevant metabolic enzymes (e.g., esterases or specific CYPs) can be used experimentally to diagnose the metabolic pathway and, in some clinical contexts (like Ritonavir boosting HIV protease inhibitors), to improve pharmacokinetics.
Comparative Stability Data
| Carbamate Type | Stability in Buffer (pH 7.4) & Plasma | Typical Half-Life | Reference |
| N-Monosubstituted | Highly Unstable | 4 - 40 minutes | |
| N,N-Disubstituted | Stable | Significantly longer; often stable | |
| Cyclic (e.g., Linezolid) | Generally Stable | Not limited by carbamate hydrolysis |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for carbamate drugs?
Carbamates are primarily metabolized via two main routes:
-
Hydrolysis: This is the most common pathway, where esterase enzymes (like carboxylesterases) cleave the carbamate ester bond. This reaction releases the parent alcohol or phenol, an amine, and carbon dioxide. The rate of hydrolysis is a key determinant of the compound's duration of action.
-
Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the carbamate at various positions, particularly on the N-alkyl and O-alkyl groups. For example, N-dealkylation can occur, which may be a prerequisite for subsequent hydrolysis.
// Nodes Carbamate [label="Carbamate Drug\n(R1-O-CO-NR2R3)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Carboxylesterases)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Cytochrome P450s)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products_H [label="Parent Alcohol (R1-OH) +\nParent Amine (HNR2R3) +\nCO2", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products_O [label="Oxidized Metabolites\n(e.g., N-dealkylated)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carbamate -> Hydrolysis [color="#EA4335"]; Carbamate -> Oxidation [color="#EA4335"]; Hydrolysis -> Products_H [color="#5F6368"]; Oxidation -> Products_O [color="#5F6368"]; }
Caption: Major metabolic routes for carbamate compounds.
Q2: How can I use a prodrug strategy effectively for a carbamate?
A prodrug strategy is an excellent way to overcome PK hurdles like poor solubility, rapid metabolism, or lack of site-specific delivery. For carbamates, this typically involves masking a key functional group on the parent drug with a promoiety that forms a carbamate linkage.
-
For Amine-Containing Drugs: The amine group can be masked to form a carbamate. This can increase lipophilicity and membrane permeability. The carbamate is later cleaved in vivo by esterases to release the active amine.
-
For Alcohol/Phenol-Containing Drugs: The hydroxyl group can be masked to form a carbamate. This is often done to protect the hydroxyl group from rapid phase II conjugation (e.g., glucuronidation) during first-pass metabolism.
The key is to design a carbamate linker that is stable enough to survive the GI tract but is readily cleaved in plasma or the target tissue to release the active drug at an appropriate rate.
// Nodes Prodrug [label="Carbamate Prodrug\n(Inactive)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Esterase\n(in vivo)", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Hydrolytic Cleavage", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveDrug [label="Active Drug\n(Released)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Promoiety + CO2", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prodrug -> Cleavage [label="Enters Body", color="#5F6368"]; Enzyme -> Cleavage [color="#5F6368"]; Cleavage -> ActiveDrug [color="#5F6368"]; Cleavage -> Byproducts [color="#5F6368"]; }
Caption: General mechanism of carbamate prodrug activation.
Q3: Which formulation strategies are best suited for poorly soluble carbamates?
For carbamates with poor aqueous solubility, several advanced formulation strategies can significantly enhance oral bioavailability.
-
Lipid-Based Formulations: These are often the most effective.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): The carbamate is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like in the stomach), this mixture forms a fine oil-in-water emulsion, which enhances drug solubilization and absorption.
-
-
Amorphous Solid Dispersions: The crystalline (and poorly soluble) carbamate is converted into an amorphous state by dispersing it within a polymer matrix. This can be achieved through techniques like spray drying or hot-melt extrusion. The amorphous form has higher energy and thus better solubility and dissolution rates.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
Formulation Strategy Comparison
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| SEDDS | Pre-dissolves drug in lipids; forms emulsion in situ | High drug loading possible; enhances lymphatic uptake | Can be chemically complex; potential for GI irritation |
| Solid Dispersion | Maintains drug in high-energy amorphous state | Significant increase in dissolution rate | Risk of recrystallization over time, affecting stability |
| Nanoparticles | Increases surface area for faster dissolution | Applicable to many compounds | Manufacturing can be complex and costly |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance rate of a carbamate compound by liver enzymes (primarily CYPs).
Methodology:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test carbamate compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat, mouse), stored at -80°C.
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Thaw microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the microsome solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching & Sample Preparation:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent carbamate compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the rate constant and protein concentration.
-
Protocol 2: Ex Vivo Plasma Stability Assay
Objective: To assess the stability of a carbamate compound against hydrolysis by plasma esterases.
Methodology:
-
Prepare Reagents:
-
Freshly collected plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin).
-
Test carbamate compound stock solution.
-
Quenching solution (as above).
-
-
Incubation:
-
Pre-warm plasma aliquots to 37°C.
-
Spike the test compound into the plasma to a final concentration (e.g., 5 µM).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot.
-
-
Quenching & Analysis:
-
Follow the same quenching, sample preparation, and LC-MS/MS analysis steps as described in Protocol 1.
-
-
Data Interpretation:
-
Calculate the half-life in plasma. A short half-life (< 30 minutes) indicates high susceptibility to plasma esterases and likely rapid clearance in vivo.
-
References
- 1. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Styramate vs. Modern Muscle Relaxants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of Styramate, a historical muscle relaxant, and modern therapeutic options such as cyclobenzaprine, baclofen, and tizanidine. Due to the discontinuation of this compound and the limited availability of historical clinical data, a direct quantitative comparison is not feasible. This document, therefore, focuses on a qualitative comparison of the known pharmacological profiles and presents a detailed, data-driven analysis of the modern agents. The evolution of muscle relaxant pharmacology from older, less specific compounds to more targeted therapies is a key theme, offering valuable perspective for drug development professionals.
This compound: A Historical Perspective
This compound, marketed under the brand name Sinaxar, is a carbamate derivative that was used as a centrally acting muscle relaxant and anticonvulsant in the mid-20th century.[1] As a member of the carbamate class of drugs, its mechanism of action is presumed to be related to general central nervous system (CNS) depression, similar to other compounds in this family.[2] Clinical evaluations from the 1960s suggest its use in neurologic and neuromuscular diseases for muscle relaxation.[3] However, detailed pharmacological data, including specific receptor binding profiles and quantitative efficacy from rigorous, controlled clinical trials, are largely unavailable in contemporary scientific literature. The discontinuation of this compound's widespread use has left a significant gap in the understanding of its precise mechanism and a lack of a comprehensive safety profile as defined by modern standards.
Modern Muscle Relaxants: A Detailed Examination
Modern muscle relaxants offer more targeted mechanisms of action and have been extensively studied in clinical trials. This section details the pharmacology of three leading examples: cyclobenzaprine, baclofen, and tizanidine.
Cyclobenzaprine
Cyclobenzaprine is a centrally acting muscle relaxant that is structurally related to tricyclic antidepressants. Its primary site of action is the brainstem, where it influences both gamma (γ) and alpha (α) motor systems to reduce tonic somatic motor activity.[4] It is thought to act as a 5-HT2 receptor antagonist, leading to a reduction in muscle hyperactivity.
Baclofen
Baclofen is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is a selective agonist for GABA-B receptors, both pre- and postsynaptically. This action leads to hyperpolarization of neurons, resulting in a decrease in the release of excitatory neurotransmitters and an overall inhibition of spinal reflexes.
Tizanidine
Tizanidine is a centrally acting alpha-2 adrenergic agonist. By stimulating α2-adrenergic receptors on presynaptic neurons in the spinal cord, it inhibits the release of excitatory amino acids, thereby reducing the activity of motor neurons.
Comparative Data
Due to the lack of available data for this compound, the following tables summarize the pharmacological and clinical profiles of the selected modern muscle relaxants.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Cyclobenzaprine | Baclofen | Tizanidine |
| Mechanism of Action | 5-HT2 receptor antagonist in the brainstem | GABA-B receptor agonist | Alpha-2 adrenergic agonist |
| Bioavailability | ~33-55% | ~70-85% | ~40% |
| Protein Binding | ~93% | ~30% | ~30% |
| Half-life | 18 hours (highly variable) | 3-4 hours | 2.5 hours |
| Metabolism | Hepatic (CYP3A4, 1A2, 2D6) | Minimal hepatic metabolism | Hepatic (CYP1A2) |
| Excretion | Primarily renal | Primarily renal (unchanged) | Renal and fecal |
Table 2: Clinical Efficacy and Adverse Effects
| Feature | Cyclobenzaprine | Baclofen | Tizanidine |
| Primary Indications | Muscle spasms associated with acute musculoskeletal conditions | Spasticity in multiple sclerosis and spinal cord injuries | Spasticity in multiple sclerosis and spinal cord injuries |
| Common Adverse Effects | Drowsiness, dry mouth, dizziness, confusion | Drowsiness, dizziness, weakness, fatigue | Dry mouth, drowsiness, dizziness, asthenia |
| Serious Adverse Effects | Serotonin syndrome, cardiac arrhythmias | Seizures and hallucinations upon abrupt withdrawal | Hepatotoxicity, hypotension, bradycardia |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The mechanisms of action for modern muscle relaxants involve distinct signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of this compound (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle relaxant - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Historical Clinical Data of Styramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical clinical data of Styramate, a centrally acting skeletal muscle relaxant and anticonvulsant. Due to the limited availability of full-text historical clinical publications from the 1960s, a direct quantitative comparison of this compound with contemporary and modern alternatives is challenging. This document summarizes the available information on this compound and presents a detailed comparison with two other skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine, based on more recent and accessible clinical trial data.
Overview of this compound and Comparator Drugs
This compound (brand name Sinaxar) was developed in the mid-20th century and was noted for its muscle relaxant and anticonvulsant properties without producing significant sedation at therapeutic doses. Carisoprodol, approved in 1959, and Cyclobenzaprine, approved in 1977, are also centrally acting skeletal muscle relaxants widely used for the management of acute painful musculoskeletal conditions.
Efficacy Data
Table 1: Efficacy of Carisoprodol in Acute, Painful Musculoskeletal Conditions
| Trial ID/Reference | Patient Population | Intervention | Comparator | Primary Efficacy Endpoint(s) | Results |
| NCT00357211 | Adults with acute lower back spasm | Carisoprodol 250 mg TID | Placebo | Patient-rated global impression of change; Patient-rated relief from starting backache | Carisoprodol was significantly more effective than placebo in improving global impression and providing relief from backache. |
| Malanga et al., 2003 | Adults with acute, painful musculoskeletal conditions of the back | Carisoprodol 350 mg QID | Placebo | Patient-rated global impression of change; Patient-rated relief from starting backache | Carisoprodol was significantly superior to placebo on all primary efficacy measures. |
Table 2: Efficacy of Cyclobenzaprine in Acute Muscle Spasm
| Trial ID/Reference | Patient Population | Intervention | Comparator | Primary Efficacy Endpoint(s) | Results |
| Borenstein et al., 2003 | Adults with acute painful muscle spasm of the lumbar or cervical region | Cyclobenzaprine 5 mg or 10 mg TID | Placebo | Patient-rated clinical global impression of change; Medication helpfulness; Relief from starting backache | Both 5 mg and 10 mg doses of cyclobenzaprine were significantly more effective than placebo. The 5 mg dose was as effective as the 10 mg dose with less sedation.[1] |
| NCT00246389 | Adults with acute back or neck muscle pain with spasm | Cyclobenzaprine 5 mg TID alone or with Ibuprofen | Cyclobenzaprine 5 mg TID alone | Subject-rated global impression of change | The study evaluated the effectiveness of combination therapy. |
Safety and Tolerability
Historical accounts suggest this compound was well-tolerated, with a key advantage being its non-sedative nature at therapeutic doses. The following tables summarize the safety profiles of Carisoprodol and Cyclobenzaprine from more recent clinical trials.
Table 3: Safety Profile of Carisoprodol
| Trial ID/Reference | Most Common Adverse Events | Incidence in Carisoprodol Group | Incidence in Placebo Group | Serious Adverse Events |
| NCT00357211 | Drowsiness, Dizziness, Headache | Not specified in available data | Not specified in available data | Not specified in available data |
| Malanga et al., 2003 | Drowsiness, Dizziness, Headache | Drowsiness: 13%, Dizziness: 7%, Headache: 5% | Drowsiness: 6%, Dizziness: 2%, Headache: 5% | No serious adverse events related to carisoprodol were reported. |
Table 4: Safety Profile of Cyclobenzaprine
| Trial ID/Reference | Most Common Adverse Events | Incidence in Cyclobenzaprine Group | Incidence in Placebo Group | Serious Adverse Events |
| Borenstein et al., 2003 | Somnolence, Dry mouth | Somnolence (5mg/10mg): 29%/39%, Dry mouth (5mg/10mg): 21%/32% | Somnolence: 11%, Dry mouth: 7% | Not specified in available data |
| NCT00246389 | Drowsiness, Dizziness, Dry Mouth | Not specified in available data | Not specified in available data | Not specified in available data |
Experimental Protocols
Detailed experimental protocols from the original this compound clinical trials are not available. However, based on the standards of the time and the design of later studies for similar drugs, it can be inferred that the trials were likely observational or compared this compound to placebo or other available treatments. Key elements of the protocols for the comparator drugs are outlined below.
Carisoprodol (NCT00357211)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria: Male or female patients, 18 to 65 years of age, with a clinical diagnosis of acute, painful muscle spasm of the lower back.
-
Exclusion Criteria: History of hypersensitivity to carisoprodol, pregnant or lactating females, significant renal or hepatic impairment.
-
Outcome Measures:
-
Patient-rated global impression of change (5-point scale).
-
Patient-rated relief from starting backache (5-point scale).
-
Roland-Morris Disability Questionnaire.
-
Physician's assessment of range of motion.
-
Cyclobenzaprine (Borenstein et al., 2003)
-
Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.
-
Inclusion Criteria: Adult patients with acute painful muscle spasm of the lumbar or cervical region.
-
Exclusion Criteria: Not detailed in the abstract.
-
Outcome Measures:
-
Patient-rated clinical global impression of change.
-
Medication helpfulness.
-
Relief from starting backache.
-
Visualizations
The following diagrams illustrate the general workflow of a clinical trial for a muscle relaxant and a simplified signaling pathway potentially relevant to centrally acting muscle relaxants.
Caption: A generalized workflow for a clinical trial of a muscle relaxant.
Caption: A simplified hypothetical signaling pathway for a centrally acting muscle relaxant.
Conclusion
While this compound was historically considered an effective and well-tolerated muscle relaxant, the lack of accessible, detailed clinical trial data from its era of primary use makes direct, quantitative comparisons with modern alternatives difficult. The available information suggests it was a promising agent with a favorable safety profile, particularly its non-sedative nature. In contrast, Carisoprodol and Cyclobenzaprine have been extensively studied in more recent, well-documented clinical trials, which provide robust evidence for their efficacy and safety in the treatment of acute muscle spasms. This guide provides a framework for understanding the historical context of this compound while offering a data-driven comparison with currently utilized therapies. Further research into historical medical archives may yet uncover the detailed clinical data needed for a more complete validation of this compound's clinical performance.
References
A Comparative Analysis of Styryl Derivatives in Oncology Research
Styryl derivatives, a class of natural polyphenolic compounds, have garnered significant attention in cancer research due to their potent anti-inflammatory, antioxidant, and antitumor properties.[1][2] These compounds, characterized by a 1,2-diphenylethylene nucleus, are found in various plant sources, including grapes, blueberries, and peanuts.[3][4] Among the most studied are resveratrol, pterostilbene, and piceatannol, each demonstrating a remarkable ability to modulate cellular signaling pathways involved in carcinogenesis.[1]
This guide provides a comparative overview of these key styryl derivatives, focusing on their differential anticancer activities, mechanisms of action, and the experimental protocols used for their evaluation. The objective is to offer researchers and drug development professionals a clear, data-driven comparison to inform future studies and therapeutic strategies.
Comparative Anticancer Activity: A Quantitative Overview
The anticancer efficacy of styryl derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. Comparative studies consistently demonstrate that structural modifications, such as the degree of methoxylation or hydroxylation, significantly impact bioavailability and potency.
Pterostilbene, a dimethoxylated analog of resveratrol, generally exhibits superior anticancer effects. Studies have shown that pterostilbene has a longer half-life and higher bioavailability than resveratrol, which may contribute to its enhanced activity. For instance, in human colon cancer cells, the IC50 values for pterostilbene were found to be 2- to 5-fold lower than those of resveratrol. Similarly, piceatannol, a hydroxylated analog of resveratrol, has also demonstrated potent anticancer activities, in some cases superior to its parent compound due to the presence of an additional hydroxyl group.
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Findings | Reference |
| Resveratrol | Cervical (HeLa) | ~40-50 | Induces S-phase arrest and apoptosis. | |
| Colon (HT-29, HCT-116) | >50 | Less potent than pterostilbene in inhibiting cell viability. | ||
| Breast (MDA-MB-231) | Varies | Activity is often used as a benchmark for its derivatives. | ||
| Pterostilbene | Cervical (HeLa) | ~20-40 | More effective than resveratrol in downregulating HPV oncoprotein E6 and inducing apoptosis. | |
| Colon (HT-29, HCT-116) | ~15-30 | IC50 is 2-5 fold lower than resveratrol; shows stronger apoptosis-inducing effects. | ||
| Prostate (PC3) | ~5.6 | Induces cell death and inhibits tubulin polymerization. | ||
| Piceatannol | Leukemia (U937) | Varies | Induces apoptosis via caspase activation and downregulation of Bcl-2. | |
| Various | Varies | Potent inhibitor of various carcinogenesis processes; acts as a STAT3 inhibitor. | ||
| Other Derivatives | Breast (MDA-MB-231) | 50.19 ± 1.02 | A synthesized resveratrol derivative (Compound 5c) showed stronger activity than 5-FU. | |
| Stomach (SGC-7901) | 1.10 (as µg/ml) | 10-nitro-goniothalamin, a styryl-lactone derivative, showed potent inhibition. |
Mechanisms of Action: Modulating Key Cancer Signaling Pathways
Styryl derivatives exert their anticancer effects by targeting multiple signaling pathways that are crucial for tumor initiation, promotion, and progression. Their pleiotropic effects contribute to their ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.
1. Induction of Apoptosis: A primary mechanism is the induction of apoptosis. Resveratrol and its analogs have been shown to activate the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of Poly(ADP-ribose) polymerase (PARP). Pterostilbene has been reported to be a more potent inducer of apoptosis than resveratrol.
2. Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, resveratrol and pterostilbene have been observed to arrest cervical cancer cells in the S-phase of the cell cycle.
3. Inhibition of Pro-Survival Pathways: Styryl derivatives are known to inhibit critical pro-survival signaling pathways that are often dysregulated in cancer. Piceatannol, for instance, has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor in cancer cell survival and proliferation.
4. Anti-Metastatic Effects: The spread of cancer to distant organs is a major cause of mortality. Some derivatives can inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.
Visualizing the Mechanisms
To better understand these complex interactions, the following diagrams illustrate the key signaling pathways modulated by styryl derivatives.
Caption: Key molecular targets of styryl derivatives in cancer cells.
Experimental Protocols: Methodologies for Comparative Analysis
Rigorous and standardized experimental protocols are essential for the objective comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays commonly used in the evaluation of styryl derivatives.
Experimental Workflow
A typical workflow for comparing the anticancer effects of different styryl derivatives involves a multi-step process from initial cell culture to detailed mechanistic studies.
Caption: Standard workflow for in vitro comparison of styryl derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the styryl derivatives (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using dose-response curve analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Culture and treat cells with the styryl derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample and evaluate changes in their expression levels.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Protein Extraction: Treat cells with styryl derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion and Future Directions
The comparative analysis of styryl derivatives underscores their significant potential as anticancer agents. Pterostilbene and piceatannol frequently demonstrate superior activity compared to resveratrol, which is often attributed to enhanced bioavailability and distinct interactions with cellular targets. Their ability to modulate multiple critical signaling pathways provides a strong rationale for their continued investigation.
Future research should focus on several key areas. Firstly, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetics and safety profiles of these compounds in more complex biological systems. Secondly, the development of novel synthetic derivatives could further enhance potency and selectivity. Finally, investigating the potential of styryl derivatives in combination with conventional chemotherapeutic agents may lead to synergistic effects, overcoming drug resistance and improving therapeutic outcomes for cancer patients.
References
- 1. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA breakage induced by piceatannol and copper(II): Mechanism and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New and Historical Anticonvulsants: Efficacy, Safety, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The landscape of epilepsy treatment has been significantly reshaped by the introduction of newer anticonvulsant drugs. These agents offer novel mechanisms of action and, in some cases, improved tolerability compared to historical compounds. This guide provides an objective comparison of the performance of selected new and historical anticonvulsants, supported by preclinical and clinical data.
Data Presentation: A Comparative Overview
The following tables summarize the preclinical efficacy and clinical responder rates, alongside the common adverse effects of representative historical and new anticonvulsant drugs.
Table 1: Preclinical Efficacy in Standard Models
This table presents the median effective dose (ED50) of various anticonvulsants in two standard preclinical models: the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures. Lower ED50 values indicate higher potency.
| Drug | Generation | Primary Mechanism of Action | MES (ED50, mg/kg, mouse/rat) | scPTZ (ED50, mg/kg, mouse/rat) |
| Phenytoin | Historical | Sodium Channel Blocker | 9.5 (mouse) / 28.9 (rat) | Inactive |
| Carbamazepine | Historical | Sodium Channel Blocker | 8.8 (mouse) / 13.1 (rat) | 29.8 (mouse) |
| Valproic Acid | Historical | Multiple | 272 (mouse) / 149 (rat) | 151 (mouse) |
| Diazepam | Historical | GABA-A Receptor Modulator | 11.2 (mouse) | 0.2 (mouse) |
| Lamotrigine | New | Sodium Channel Blocker | 2.2 (mouse) / 10.5 (rat) | 4.9 (mouse) |
| Levetiracetam | New | SV2A Ligand | Inactive | 17 (mouse) |
| Topiramate | New | Multiple | 37.9 (mouse) / 30.1 (rat) | 88.5 (mouse) |
| Lacosamide | New | Sodium Channel Blocker (slow inactivation) | 3.9 (mouse) | Inactive |
| Perampanel | New | AMPA Receptor Antagonist | 2.5 (mouse) | 4.8 (mouse) |
| Brivaracetam | New | SV2A Ligand | 3.4 (mouse) | 16.5 (mouse) |
Note: ED50 values can vary depending on the specific experimental conditions and animal strain.
Table 2: Clinical Efficacy and Tolerability in Focal Onset Seizures (Adjunctive Therapy)
This table summarizes the efficacy (≥50% responder rate) and common adverse effects from adjunctive therapy clinical trials in patients with drug-resistant focal onset seizures.
| Drug | ≥50% Responder Rate (%) | Placebo Response Rate (%) | Common Adverse Effects (>10% incidence and > placebo) |
| Phenytoin | ~30-50 | ~10-20 | Dizziness, ataxia, somnolence, gum hyperplasia, rash |
| Carbamazepine | ~40-60 | ~10-25 | Dizziness, somnolence, ataxia, nausea, diplopia, rash |
| Lamotrigine | 36-44 | 16-22 | Dizziness, headache, diplopia, ataxia, nausea, rash (including serious) |
| Levetiracetam | 38-51 | 19-21 | Somnolence, asthenia, dizziness, infection, behavioral effects |
| Topiramate | 38-49 | 9-19 | Somnolence, dizziness, fatigue, ataxia, cognitive slowing, weight loss |
| Lacosamide | 38-41 | 19-29 | Dizziness, headache, nausea, diplopia |
| Perampanel | 29-38 | 18-19 | Dizziness, somnolence, fatigue, irritability, headache, aggression |
| Brivaracetam | 38-40 | 20-22 | Somnolence, dizziness, fatigue, nausea |
Note: Responder rates and adverse effect profiles can vary based on the specific clinical trial design, patient population, and drug dosage.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. The test evaluates a drug's ability to prevent the spread of seizures.
Animals: Male albino mice (20-25 g) or rats (100-150 g).
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Protection is defined as the abolition of the tonic hindlimb extension phase.
-
The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a preclinical model used to identify anticonvulsant drugs effective against myoclonic and absence seizures. The test assesses a drug's ability to elevate the seizure threshold.
Animals: Male albino mice (18-25 g).
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Pentylenetetrazol (PTZ) is administered subcutaneously at a dose that induces clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Each animal is placed in an individual observation cage.
-
The animal is observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body).
-
Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.
-
The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by anticonvulsants and a general experimental workflow for their preclinical evaluation.
Caption: Mechanisms of action of historical and new anticonvulsants.
Caption: A typical preclinical workflow for anticonvulsant drug discovery.
Caption: Mechanism of sodium channel blockade by historical anticonvulsants.
Caption: Mechanism of GABA-A receptor modulation by benzodiazepines.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for CNS Drugs
For researchers, scientists, and drug development professionals, the journey of a central nervous system (CNS) drug from laboratory bench to clinical application is fraught with challenges. A critical hurdle lies in the translation of preclinical findings, where promising in vitro results often fail to replicate in in vivo models. This guide provides an objective comparison of in vitro and in vivo methodologies for CNS drug assessment, supported by experimental data, detailed protocols, and visualizations to illuminate the path from cell-based assays to whole-organism studies.
A significant bottleneck in the development of therapies for CNS disorders is the blood-brain barrier (BBB), a highly selective barrier that protects the brain but also hinders the entry of therapeutic agents.[1][2] Consequently, a crucial aspect of preclinical CNS drug development is the accurate prediction of a compound's ability to cross the BBB and exert its effect within the brain.[3] This necessitates a robust cross-validation between in vitro models that mimic the BBB and subsequent in vivo experiments in animal models.
Data Presentation: Correlating In Vitro Permeability with In Vivo Brain Uptake
The predictive power of an in vitro model is ultimately determined by its correlation with in vivo outcomes. The following table summarizes quantitative data from various studies, comparing the in vitro apparent permeability (Papp) of several CNS drugs in different BBB models with their in vivo brain-to-plasma concentration ratio (Kp) or unbound brain-to-plasma partition coefficient (Kp,uu), which is considered the gold standard for quantifying BBB penetration.[4][5]
| Drug | In Vitro Model | In Vitro Papp (10⁻⁶ cm/s) | In Vivo Species | In Vivo Kp,uu | Reference |
| Diazepam | hCMEC/D3 | 25.1 | Human | 1.8 | |
| hiPSC-BBB | 15.4 | Human | 1.8 | ||
| Lamotrigine | hCMEC/D3 & Astrocytes | 12.5 | - | - | |
| hiPSC-BBB | 10.2 | Human | 1.1 | ||
| Topiramate | hiPSC-BBB | 18.5 | Human | 1.5 | |
| Bupropion | hiPSC-BBB | 17.8 | Human | 1.4 | |
| Tacrine | hiPSC-BBB | 16.9 | Human | 1.3 | |
| Caffeine | 3D BBB Model | High | - | - | |
| Atenolol | 3D BBB Model | Low | - | - | |
| Propranolol | 3D BBB Model | High | - | - | |
| Chlorpromazine | 3D BBB Model | High | - | - |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, refer to the original publications.
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are methodologies for key in vitro and in vivo experiments commonly used in CNS drug development.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method for assessing the permeability of a drug candidate across an in vitro BBB model using Transwell® inserts.
1. Cell Culture and Model Assembly:
- Culture human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes in their respective growth media.
- Coat the apical side of a Transwell® insert (0.4 µm pore size) with a suitable extracellular matrix component (e.g., fibronectin).
- For co-culture models, seed astrocytes on the basolateral side of the inverted insert and allow them to attach.
- Seed the endothelial cells on the apical side of the insert and culture until a confluent monolayer is formed, as confirmed by Trans-Endothelial Electrical Resistance (TEER) measurement.
2. Trans-Endothelial Electrical Resistance (TEER) Measurement:
- Before and during the permeability assay, measure the TEER of the cell monolayer using an EVOM2 voltohmmeter.
- High TEER values (typically >150 Ω x cm²) indicate a well-formed, tight barrier.
3. Permeability Assay:
- Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the test compound (e.g., Lamotrigine) at a known concentration to the apical (donor) compartment.
- Add fresh transport buffer to the basolateral (receiver) compartment.
- Incubate the plate at 37°C on an orbital shaker.
- At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh buffer.
4. Quantification and Calculation:
- Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of compound appearance in the receiver compartment.
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor compartment.
5. Barrier Integrity Control:
- In parallel, perform a permeability assay with a low-permeability marker, such as Lucifer Yellow, to confirm the integrity of the paracellular barrier.
In Vivo Microdialysis for CNS Drug Pharmacokinetics
This protocol outlines the in vivo microdialysis technique to measure the unbound concentration of a drug in the brain extracellular fluid (ECF) of a freely moving animal.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
- Perform a craniotomy to expose the target brain region (e.g., striatum, hippocampus).
- Slowly insert a microdialysis probe with a semipermeable membrane into the brain tissue.
- Secure the probe to the skull with dental cement.
- Allow the animal to recover from surgery.
2. Microdialysis Procedure:
- Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1-2 µL/min).
- Allow for a stabilization period for the BBB and tissue to equilibrate.
- Administer the test drug to the animal (e.g., via intravenous or intraperitoneal injection).
3. Sample Collection and Analysis:
- Collect the dialysate, which contains molecules from the brain ECF that have diffused across the probe's membrane, in timed fractions.
- Simultaneously, collect blood samples to determine the plasma concentration of the drug.
- Analyze the concentration of the unbound drug in the dialysate and plasma samples using a highly sensitive analytical method like UPLC-MS/MS.
4. Data Analysis:
- Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) by dividing the area under the concentration-time curve (AUC) of the unbound drug in the brain ECF by the AUC of the unbound drug in the plasma.
Mandatory Visualizations
CNS Drug Discovery and Development Workflow
The following diagram illustrates the typical workflow for discovering and developing CNS drugs, highlighting the interplay between in vitro and in vivo studies.
Caption: Workflow for CNS drug discovery, from in vitro screening to in vivo testing.
Wnt Signaling Pathway in Neurodegenerative Diseases
Dysregulation of signaling pathways is a hallmark of many neurodegenerative diseases. The Wnt signaling pathway, for example, plays a crucial role in neuronal development and function, and its alteration has been implicated in conditions like Alzheimer's disease.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
References
- 1. actascientific.com [actascientific.com]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
Skeletal muscle relaxants represent a diverse class of drugs primarily used to treat muscle spasms and spasticity. While the classification of these agents into "first" and "second" generations is not a standard pharmacological convention, for the purpose of this comparative review, we will categorize them based on their historical development, mechanism of action, and side-effect profiles.
First-generation muscle relaxants are generally considered to be the older, centrally-acting antispasmodic agents. Many of these compounds exert their effects through non-specific central nervous system (CNS) depression, leading to significant sedation and anticholinergic side effects. This group includes drugs such as carisoprodol, cyclobenzaprine, and methocarbamol.
Second-generation muscle relaxants encompass newer agents with more targeted mechanisms of action and often a more favorable side-effect profile. This category includes drugs like tizanidine, a central alpha-2 adrenergic agonist, and dantrolene, which acts directly on the skeletal muscle. These agents were developed to provide muscle relaxation with greater specificity and reduced CNS depression compared to their predecessors.
Comparative Efficacy
The clinical efficacy of first and second-generation muscle relaxants has been evaluated in numerous studies, primarily for conditions such as acute low back pain and spasticity associated with neurological disorders. While direct head-to-head trials comparing "generations" are scarce, systematic reviews and individual studies provide insights into their relative performance.[1]
For acute low back pain, several first-generation muscle relaxants, such as cyclobenzaprine and carisoprodol, have demonstrated moderate effectiveness in providing short-term pain relief compared to placebo.[1][2] However, evidence suggests that their efficacy is not significantly superior to nonsteroidal anti-inflammatory drugs (NSAIDs).[3] A meta-analysis of randomized controlled trials indicated that non-benzodiazepine antispasmodics were associated with a small, but not clinically important, reduction in pain intensity for acute low back pain at two weeks or less.[4]
Second-generation agents like tizanidine have also shown efficacy in treating musculoskeletal conditions and are a first-line treatment option for spasticity. Some studies suggest that tizanidine may have a better-separated profile between its myotonolytic and general CNS depressant activities compared to older agents. In a comparative trial for spasticity in multiple sclerosis, tizanidine showed similar improvement in overall spastic state, spasms, and clonus as baclofen, but with greater improvement in muscle strength, bladder function, and activities of daily living. Dantrolene is particularly effective in treating spasticity from upper motor neuron disorders and is the primary treatment for malignant hyperthermia.
| Drug Class | Representative Drugs | Efficacy in Acute Low Back Pain | Efficacy in Spasticity | Reference |
| First Generation | Carisoprodol, Cyclobenzaprine, Methocarbamol | Moderately effective for short-term relief | Limited evidence | |
| Second Generation | Tizanidine, Dantrolene, Baclofen | Tizanidine is effective | Effective (first-line agents) |
Comparative Safety and Side Effect Profiles
A significant differentiator between first and second-generation muscle relaxants lies in their side-effect profiles. The sedative properties of first-generation agents are well-documented and often limit their clinical utility.
| Adverse Effect | First Generation (e.g., Carisoprodol, Cyclobenzaprine) | Second Generation (e.g., Tizanidine, Dantrolene) | Reference |
| Sedation/Drowsiness | High incidence. Drowsiness is a common side effect of cyclobenzaprine (20.0%) and carisoprodol (8.2%). | Tizanidine can cause drowsiness (19.4%), but may be less sedating than some first-generation agents at lower doses. Dantrolene has a lower incidence of sedation. | |
| Dizziness | Common. | Common with tizanidine (6.1%). | |
| Dry Mouth | Common with cyclobenzaprine (8.3%). | Common with tizanidine (10.0%). | |
| Abuse Potential | High, particularly with carisoprodol, which is a Schedule IV controlled substance. | Lower compared to first-generation agents like carisoprodol. | |
| Hepatotoxicity | Rare, but cases have been reported with some agents. | Dantrolene carries a risk of hepatotoxicity, which can be severe and even fatal. Tizanidine has also been linked to clinically apparent acute liver injury. | |
| Muscle Weakness | Can occur. | Baclofen is associated with muscle weakness. |
Experimental Protocols
Rotarod Test for Preclinical Assessment of Muscle Relaxant Activity
The rotarod test is a widely used preclinical model to assess motor coordination and the efficacy of muscle relaxant drugs in rodents.
-
Objective: To evaluate the effect of a muscle relaxant on an animal's ability to maintain balance and motor coordination on a rotating rod. A decrease in the time spent on the rod indicates muscle relaxation.
-
Apparatus: A rotating rod, typically with a non-slip surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.
-
Training: Animals are trained to stay on the rotating rod at a set speed (e.g., 20-25 rpm) for a predetermined duration (e.g., 3-5 minutes). Animals that cannot perform this task are excluded.
-
Drug Administration: The test drug (muscle relaxant) or vehicle is administered to the animals.
-
Testing: At a specified time after drug administration, the animals are placed back on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded for each animal. The test is typically repeated at several time points to assess the time course of the drug's effect.
-
-
Analysis: The mean latency to fall for the drug-treated group is compared to the control group. A statistically significant decrease in the latency to fall is indicative of muscle relaxant activity.
Clinical Trial Design for Acute Low Back Pain
Clinical trials evaluating the efficacy of muscle relaxants for acute low back pain often follow a randomized, double-blind, placebo-controlled design.
-
Participants: Adults experiencing acute, non-specific low back pain.
-
Intervention: The muscle relaxant being studied.
-
Comparison: Placebo or an active comparator (e.g., an NSAID).
-
Primary Outcome Measures:
-
Pain Intensity: Measured using a visual analog scale (VAS) or a numeric rating scale (NRS) on a 0-100 point scale. A clinically meaningful difference is often defined as a reduction of at least 10 points.
-
Functional Disability: Assessed using a validated questionnaire such as the Roland-Morris Disability Questionnaire (RMDQ).
-
-
Secondary Outcome Measures:
-
Global impression of improvement.
-
Use of rescue medication.
-
Adverse events.
-
-
Study Duration: Typically short-term, with follow-up assessments at baseline, and then at various intervals such as 3 days, 7 days, and 2 weeks.
-
Data Analysis: The change from baseline in pain intensity and functional disability scores is compared between the treatment and control groups.
Signaling Pathways
First Generation: GABA-A Receptor Modulation
Many first-generation muscle relaxants, such as carisoprodol (through its metabolite meprobamate) and benzodiazepines like diazepam, exert their effects by modulating the GABA-A receptor in the CNS.
Second Generation: Alpha-2 Adrenergic Agonism (Tizanidine)
Tizanidine acts as a central alpha-2 adrenergic agonist, primarily at the spinal level, to inhibit motor neuron activity.
References
- 1. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 2. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Efficacy, acceptability, and safety of muscle relaxants for adults with non-specific low back pain: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index (TI) of Styramate and structurally related carbamate compounds, including Meprobamate, Carisoprodol, Felbamate, and Tybamate. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety for a drug. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key concepts to aid in the evaluation of these compounds for further research and development.
Executive Summary
This compound and its related compounds are a class of carbamates that exhibit a range of central nervous system activities, including muscle relaxant, anticonvulsant, and anxiolytic effects. Their therapeutic utility is intrinsically linked to their safety profile, which is quantitatively assessed by the therapeutic index. This guide compiles and compares the available preclinical data on the efficacy (ED50) and toxicity (LD50 or TD50) of these compounds to provide a clearer understanding of their relative safety.
Data Presentation: Therapeutic Index of Carbamates
The following table summarizes the available preclinical data for this compound and related compounds. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources. The therapeutic index (TI) is calculated as LD50/ED50. A higher TI value suggests a more favorable safety profile.
| Compound | Animal Model | Efficacy Endpoint | ED50 (mg/kg) | Toxicity Endpoint | LD50/TD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | Data Not Available | Muscle Relaxant/Anticonvulsant | N/A | Acute Toxicity | N/A | N/A |
| Meprobamate | Rat (Oral) | Anticonvulsant (s.c. PTZ) | 66 | Acute Toxicity (Oral) | 794[1] | ~12 |
| Gerbil | Anticonvulsant (Reflex Epilepsy) | 34 | - | - | - | |
| Carisoprodol | Rat (Oral) | Muscle Relaxant | N/A | Acute Toxicity (Oral) | 1320[2] | N/A |
| Mouse (Oral) | Muscle Relaxant | N/A | Acute Toxicity (Oral) | 1800 - 4000[2] | N/A | |
| Felbamate | Gerbil | Anticonvulsant (Reflex Epilepsy) | 63 | Acute Toxicity (Oral, Rat & Mouse) | >5000 | >79 |
| Tybamate | Data Not Available | Anxiolytic | N/A | Acute Toxicity | N/A | N/A |
Note: "N/A" indicates that no reliable data was found in the conducted search. The therapeutic index for Meprobamate is an approximation based on data from different study types. The therapeutic index for Felbamate is presented as a minimum value due to the "greater than" nature of the LD50 data.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to measure efficacy and toxicity. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound at various doses.
-
At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The ED50 is calculated as the dose of the drug that prevents the tonic hindlimb extension in 50% of the animals, typically determined by probit analysis.
-
The s.c. PTZ test is used to identify drugs that may be effective against absence seizures.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Animals are pre-treated with the test compound at various doses.
-
A convulsant dose of pentylenetetrazol (typically 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is the dose of the drug that protects 50% of the animals from clonic seizures.
-
The rotarod test is a common method to assess motor coordination and the muscle relaxant effects of drugs.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod for a predetermined amount of time.
-
On the test day, baseline performance is recorded.
-
Animals are then administered the test compound at various doses.
-
At the time of peak drug effect, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
The ED50 can be determined as the dose that causes 50% of the animals to fall from the rod within a specific time frame or the dose that reduces the time on the rod by 50%.
-
Determination of Median Lethal Dose (LD50) or Median Toxic Dose (TD50)
The LD50 is the dose of a substance that is lethal to 50% of the test population. The TD50 is the dose that causes a specific toxic effect in 50% of the population.
This test determines the short-term lethality of a substance when administered orally.
-
Procedure:
-
The test substance is administered in single, graded doses to several groups of experimental animals (e.g., rats or mice).
-
Each group receives a different dose.
-
The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated statistically as the dose that is expected to cause death in 50% of the animals.
-
The rotarod test can also be used to assess neurotoxicity by measuring motor impairment.
-
Procedure:
-
Similar to the muscle relaxant protocol, animals are trained on the rotarod.
-
Increasing doses of the test compound are administered.
-
The dose at which 50% of the animals are unable to remain on the rod for a specified time is determined as the TD50 for motor impairment.
-
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for determining the therapeutic index.
Conclusion
This guide provides a comparative overview of the therapeutic index of this compound and related carbamate compounds based on available preclinical data. While Felbamate demonstrates a wide therapeutic index for its anticonvulsant effects, and Meprobamate shows a narrower margin, a significant lack of quantitative data for this compound, Carisoprodol, and Tybamate prevents a complete comparative assessment. Further preclinical studies are warranted to determine the ED50 and LD50/TD50 values for these compounds to fully elucidate their safety profiles and therapeutic potential. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for conducting such investigations.
References
A Comparative Guide to the Validation of Analytical Methods for Carbamate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbamates—a class of compounds widely used as pesticides and pharmaceuticals—is paramount for ensuring food safety, environmental protection, and therapeutic efficacy. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. This guide provides an objective comparison of common analytical methods for carbamate quantification, supported by experimental data, to facilitate the selection of the most suitable technique for your analytical needs.
Method Performance Comparison
The validation of an analytical method establishes its performance characteristics. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (relative standard deviation, RSD). The following tables summarize the performance of four common techniques for carbamate analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Comparison of Detection and Quantification Limits
| Validation Parameter | HPLC-FLD | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | ~1 µg/L[1] | 0.01 - 2.0 µg/kg[1][2] | 0.69 - 6.08 µg/kg[3] | 0.065 - 166 µg/L[4] |
| Limit of Quantification (LOQ) | - | 0.03 - 10 µg/kg | 2.10 - 18.43 µg/kg | 0.11 ng/mL |
Note: The matrices and specific experimental conditions in the cited sources may vary.
Table 2: Comparison of Linearity, Accuracy, and Precision
| Validation Parameter | HPLC-FLD | LC-MS/MS | GC-MS | ELISA |
| Linearity (R²) | >0.999 | >0.996 | >0.997 | - |
| Accuracy (Recovery %) | - | 74.4 - 118.4% | 78.84 - 116.98% | 80.52 - 144.70% |
| Precision (RSD %) | - | <10% | <14% | <10% - 21.3% |
Experimental Workflows and Methodologies
The choice between analytical methods often involves a trade-off between sensitivity, selectivity, and sample throughput. The following diagrams illustrate the general experimental workflows for the primary chromatographic methods.
Detailed Experimental Protocols
HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method is widely used for carbamate analysis, particularly for N-methylcarbamates. It involves the separation of carbamates on a reversed-phase C18 column, followed by post-column hydrolysis of the carbamates to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) to produce a highly fluorescent derivative, which is detected by a fluorescence detector.
-
Sample Preparation:
-
Extraction: The sample is extracted with a suitable solvent such as methylene chloride.
-
Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering substances.
-
Concentration: The cleaned extract is evaporated and reconstituted in a suitable solvent for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically in the range of 0.8-1.0 mL/min.
-
-
Post-Column Derivatization:
-
The column eluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) to convert the carbamates to methylamine.
-
A derivatization reagent, o-phthalaldehyde (OPA), is then added to react with the methylamine, forming a fluorescent compound.
-
-
Detection:
-
Fluorescence detector with excitation and emission wavelengths of approximately 330 nm and 450-465 nm, respectively.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of a wide range of carbamates. It is particularly useful for analyzing complex matrices due to its ability to minimize matrix effects.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Extraction: Weigh 10-15 g of the homogenized sample into a centrifuge tube. Add acetonitrile (often with 1% acetic acid) and QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Cleanup (Dispersive SPE): An aliquot of the supernatant is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (with a modifier like ammonium formate or formic acid) and an organic solvent (methanol or acetonitrile) is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for carbamates.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each carbamate to ensure accurate identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable method, often considered a reference method for the analysis of certain carbamates, like ethyl carbamate. Due to the thermal instability of many carbamates, derivatization is often required to improve their volatility and thermal stability for GC analysis.
-
Sample Preparation:
-
Extraction: Samples are typically extracted with a solvent like methylene chloride.
-
Cleanup: SPE is often used for sample cleanup.
-
Derivatization (for thermally labile carbamates): Flash alkylation in the injector port can be used to methylate the carbamates, making them suitable for GC analysis.
-
-
GC Conditions:
-
Column: A mid-polarity column, such as a BPX-50, is often used.
-
Injector: Split/splitless injector, with the temperature optimized for the derivatization reaction if performed in the injector.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Scan Mode: Selected Ion Monitoring (SIM) or MS/MS can be used for quantification and confirmation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic techniques. It is based on the specific binding of an antibody to the target carbamate.
-
Principle: A competitive ELISA format is typically used. In this format, the carbamate in the sample competes with a labeled carbamate for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the carbamate in the sample.
-
Procedure:
-
Coating: Microplate wells are coated with an antibody specific to the carbamate of interest.
-
Competition: The sample extract and a known amount of enzyme-labeled carbamate are added to the wells.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
-
Validation: ELISA kits are validated for parameters such as specificity (cross-reactivity), precision, linearity, and recovery. For some carbamates like ethyl carbamate, a derivatization step may be required prior to ELISA analysis to generate a structure that can be recognized by the antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Styramate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Styramate (CAS 94-35-9) was not publicly available through the conducted searches. The following disposal procedures are based on general best practices for carbamate compounds. It is imperative to obtain and consult the substance-specific SDS from your supplier and contact a licensed environmental waste disposal company before handling or disposing of this chemical. This guide provides essential safety and logistical information to be supplemented by official documentation.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound, a carbamate ester, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with carbamate compounds. While a specific hazard profile for this compound is not detailed here, carbamates as a class can be toxic.[1]
Personal Protective Equipment (PPE): To minimize exposure risks when handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent potential chemical incompatibilities.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container is often a suitable option if it is in good condition.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "94-35-9".[3] The label should also indicate any known hazards (e.g., "Toxic").
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This storage area should be well-ventilated, secure, and away from heat sources or incompatible chemicals. Ensure the container is tightly closed to prevent the release of vapors.[4]
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal company with all available information about the waste, including its chemical identity and any known hazards.
-
Incineration is a common and recommended method for the disposal of carbamate-containing compounds.
Key Disposal and Safety Considerations
The following table summarizes crucial information for the safe handling and disposal of this compound, based on general knowledge of carbamate compounds.
| Parameter | Guideline | Citation |
| Waste Classification | Likely Hazardous Waste (pending official determination) | |
| Primary Disposal Method | Incineration by a licensed waste disposal facility | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | |
| Handling Environment | Well-ventilated area or chemical fume hood | |
| Waste Storage | Labeled, sealed, compatible container in a designated area | |
| Spill Cleanup | Use absorbent material; prevent entry into waterways |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.
By adhering to these procedures and, most importantly, the specific guidance provided in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Logistics for Handling Styramate
Disclaimer: A specific Safety Data Sheet (SDS) for Styramate (CAS No. 94-35-9) was not located in the available resources. The following guidance is based on the general safety protocols for the chemical class of carbamic acid esters, to which this compound belongs. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment prior to the procurement, handling, storage, or disposal of this compound. The information provided here is for guidance and is not a substitute for a comprehensive, site-specific safety evaluation.
This compound is a centrally acting muscle relaxant belonging to the carbamic acid esters chemical class.[1] Due to the lack of specific toxicological data for this compound, it should be handled with caution, assuming it may possess hazards similar to other compounds in its class, which can include being harmful if swallowed, causing skin and eye irritation, and potentially being carcinogenic.[2][3][4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | |
| CAS Number | 94-35-9 | |
| Chemical Class | Carbamic acid ester | |
| Synonyms | Sinaxar, Linaxar, Myospaz |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following recommendations are based on general guidelines for handling hazardous chemicals and related carbamic acid esters.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling chemicals. Ensure gloves are inspected for integrity before each use and are replaced immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | In situations with a higher risk of splashes, a face shield should be worn in addition to safety glasses or goggles. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect street clothing and skin from contamination. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling fine powders that could become airborne, or if working outside of a certified chemical fume hood. | All work with solid this compound that could generate dust should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound that may generate dust or aerosols should be performed in a certified chemical fume hood or other ventilated enclosure.
-
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Minimize the quantity of material handled at any one time.
-
Prepare a designated area for handling this compound and ensure it is properly decontaminated after use.
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, regional, and national regulations.
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and lab supplies, in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
-
-
Disposal Method:
-
The primary method of disposal for carbamic acid esters is typically incineration in a licensed hazardous waste facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Experimental Protocols
No specific experimental protocols for the handling of this compound were found in the available literature. Researchers should develop a detailed, substance-specific standard operating procedure (SOP) in consultation with their institution's EHS department before beginning any work with this compound.
Visualizations
Logical Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound, from preparation to disposal.
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not currently available in public databases. Therefore, a diagram for this topic cannot be provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
